Chemical Properties & NMR Utility of N-Acetyl-L-methionine-15N
Executive Summary N-Acetyl-L-methionine-15N (NAM-15N) represents a high-fidelity NMR probe that bridges the gap between small molecule metabolomics and protein NMR spectroscopy.[1] Unlike free methionine, the N-acetylate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Acetyl-L-methionine-15N (NAM-15N) represents a high-fidelity NMR probe that bridges the gap between small molecule metabolomics and protein NMR spectroscopy.[1] Unlike free methionine, the N-acetylated form mimics the electronic and chemical environment of an internal peptide residue, specifically blocking the N-terminal charge.[1] When isotopically enriched with Nitrogen-15 (
N), this compound becomes a powerful tool for monitoring oxidative stress (via sulfoxide formation) and metabolic flux without the spectral crowding inherent to H NMR.[1]
This guide details the physicochemical behavior of NAM-15N, its specific NMR spectroscopic signatures, and validated protocols for its use in drug development and metabolic tracking.[1]
Chemical & Physical Characterization[1][2][3][4][5][6][7][8][9]
Understanding the physical constraints of NAM-15N is prerequisite to successful spectral acquisition.[1] The acetylation of the amino group significantly alters the pKa profile compared to free methionine, eliminating the basic amino pKa (~9.2) and leaving only the carboxylic acid functionality.[1]
Physicochemical Datasheet[1]
Property
Value
Notes
Molecular Formula
15N-labeled at the amide position
Molecular Weight
~192.25 g/mol
+1 Da shift due to N enrichment
Solubility (Water)
>300 mg/mL
Highly soluble; suitable for low-volume microprobes
Susceptible to oxidation at the Sulfur atom (S-CH)
The "Peptide Mimic" Effect
The N-acetyl group (
) is critical for two reasons:
Electronic Environment: It creates a secondary amide bond, shifting the nitrogen chemical shift into the region typical for protein backbones (~115–130 ppm).[1]
Exchange Rates: The amide proton (
) is subject to solvent exchange ().[1] Unlike the fast-exchanging amine protons of free amino acids, the amide proton of NAM-15N is observable in 90% solutions, provided the pH is controlled (typically pH < 7.5).[1]
NMR Spectroscopic Signature
The utility of NAM-15N relies on the scalar coupling between the
N nucleus and the attached proton ( Hz).[1] This coupling allows for sensitivity-enhanced experiments like HSQC (Heteronuclear Single Quantum Coherence).[1]
Chemical Shift Assignments (Reference: Liquid
= 0 ppm)
Nucleus
Approx. Shift ()
Multiplicity
Structural Insight
N (Amide)
120.0 – 128.0 ppm
Doublet (in 1D)
Sensitive to pH and temperature
H (Amide)
8.0 – 8.5 ppm
Doublet
The "detection handle" for HSQC
H (-CH)
4.3 – 4.4 ppm
Multiplet
Coupled to amide N (small )
H (S-CH)
2.1 ppm
Singlet
Oxidation indicator (shifts on Met-SO formation)
H (Acetyl-CH)
2.0 ppm
Singlet
Sharp, intense reference signal
The Oxidation Shift (The "ROS Sensor")
One of the most valuable properties of NAM-15N is the sensitivity of its side chain to Reactive Oxygen Species (ROS). Upon oxidation to the sulfoxide form (NAM-SO), the methyl singlet at 2.1 ppm shifts downfield significantly.[1] While the
N shift change is subtle (long-range effect), the H-N HSQC peak intensity may decrease due to exchange broadening if the oxidation intermediate is unstable, though the final sulfoxide is stable.[1]
Experimental Workflows & Protocols
Buffer Optimization Logic
To maximize the Signal-to-Noise Ratio (SNR) of the amide peak, one must minimize the solvent exchange rate (
).[1] The exchange rate is base-catalyzed; therefore, lower pH is generally better, but physiological relevance usually demands pH 7.4.[1]
The "Goldilocks" Zone:
pH < 5.0: Exchange is slow; amide signal is sharp and intense.[1]
pH 7.4: Exchange is moderate; signal is visible but may be broadened.[1]
pH > 8.0: Exchange is fast; amide signal disappears ("bleached" by water saturation).[1]
Workflow Visualization (DOT)
The following diagram illustrates the decision matrix for sample preparation and acquisition.
Caption: Operational workflow for preparing and analyzing NAM-15N samples, prioritizing solvent selection based on detection goals.
Applications in Drug Development
ROS Scavenging & Stability Assays
N-Acetyl-L-methionine is a known antioxidant.[1] In formulation science, it is used to protect therapeutic proteins from oxidation.[1]
Mechanism: NAM acts as a "sacrificial" antioxidant.[1]
Readout: The conversion of NAM to NAM-Sulfoxide is quantitative.
15N Advantage: In a formulation containing a protein and NAM, the protein signals will be broad and complex.[1] The NAM-15N small molecule signal will be sharp.[1] Using an isotope filter (X-filter), one can selectively observe the NAM-15N oxidation state without interference from the protein background.[1]
Metabolic Flux Analysis
NAM can serve as a metabolic source of methionine.[1]
Protocol: Feed cells with NAM-15N.
Tracking: Monitor the appearance of
N signals in downstream metabolites (e.g., S-Adenosylmethionine, though the 15N remains on the backbone, tracking the amino acid incorporation into proteins).
Advantage: The
N label eliminates the natural abundance background (0.37%), ensuring that any signal observed is derived exclusively from the exogenous tracer.[1]
Pathway Visualization: Oxidation Monitoring[1]
Caption: The oxidation of NAM-15N to its Sulfoxide form results in distinct chemical shift perturbations trackable by NMR.
References
Human Metabolome Database (HMDB). Metabocard for N-Acetyl-L-methionine (HMDB0000534).
[Link][1]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 448580, N-Acetyl-L-methionine.
[Link][1]
Biological Magnetic Resonance Bank (BMRB). Reference Chemical Shifts for Amino Acids.
[Link]
Keire, D. A., et al. (2016).[1] N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation.
[Link][1]
A Senior Application Scientist's Guide to Metabolic Pathway Mapping of N-Acetyl-L-methionine-¹⁵N in Mammalian Cells
Abstract Stable isotope tracing is a powerful methodology for delineating the metabolic fate of compounds in complex biological systems.[1] This guide provides a comprehensive, technically-grounded framework for research...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Stable isotope tracing is a powerful methodology for delineating the metabolic fate of compounds in complex biological systems.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to map the metabolic pathways of N-Acetyl-L-methionine (NALM) using a ¹⁵N label in mammalian cells. We will move beyond a simple recitation of protocols to explore the underlying rationale for experimental design choices, ensuring a robust and insightful investigation. This document covers the core principles of methionine metabolism, detailed experimental protocols from cell culture to mass spectrometry-based analysis, data interpretation strategies, and the generation of illustrative pathway and workflow diagrams using the DOT language.
Introduction: The Significance of N-Acetyl-L-methionine and ¹⁵N Tracing
Methionine is an essential sulfur-containing amino acid, pivotal not only as a building block for protein synthesis but also as a central node in cellular metabolism.[2] Its metabolic derivatives are involved in two major interconnected pathways: the transmethylation cycle and the transsulfuration pathway.[3][4] The transmethylation cycle produces S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] The transsulfuration pathway, on the other hand, leads to the synthesis of another crucial amino acid, cysteine, which is a key component of the major intracellular antioxidant, glutathione.[2][5]
N-Acetyl-L-methionine (NALM) is a derivative of methionine that has been shown to be nutritionally and metabolically equivalent to L-methionine.[2][6] The primary entry point of NALM into cellular metabolism is believed to be through the action of aminoacylases, which hydrolyze the N-acetyl group to release free L-methionine and acetate.[7][8][9]
By using NALM with a stable isotope label on the nitrogen atom (NALM-¹⁵N), we can precisely trace the journey of this nitrogen as it is incorporated into methionine and subsequently distributed throughout the intricate network of connected metabolic pathways. This allows for a dynamic view of metabolic flux, providing invaluable insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions. Stable isotope tracing with ¹⁵N-labeled compounds is a well-established technique for monitoring nitrogen incorporation into amino acids, nucleotides, and other nitrogen-containing metabolites.[1]
Foundational Methionine Metabolism
A thorough understanding of the canonical methionine metabolic network is a prerequisite for designing and interpreting any tracer experiment. The ¹⁵N from deacetylated NALM is expected to flow through these core pathways.
The Transmethylation Cycle
The transmethylation cycle is a critical pathway that governs the supply of methyl groups for a vast array of cellular methylation reactions.[10][11][12] Methionine is first activated by reacting with ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[3] SAM then donates its methyl group to various acceptor molecules, becoming S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be re-methylated back to methionine to complete the cycle.[13]
The Transsulfuration Pathway
When cysteine is required, homocysteine can be irreversibly diverted from the transmethylation cycle into the transsulfuration pathway.[3][5][14][15] This pathway involves the condensation of homocysteine with serine to form cystathionine, which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia.[15] This pathway is crucial for maintaining cellular redox balance through the synthesis of glutathione.
The Methionine Salvage Pathway
The methionine salvage pathway is a ubiquitous biochemical route that regenerates methionine from 5'-methylthioadenosine (MTA), a by-product of polyamine synthesis and other reactions involving SAM.[16][17] This pathway is essential for conserving the sulfur-containing moiety of methionine, which is often a limiting nutrient.[16]
Diagram: Overview of Methionine Metabolism
Caption: The metabolic fate of N-Acetyl-L-methionine-¹⁵N in mammalian cells.
Experimental Design and Strategy
A well-designed experiment is the cornerstone of reliable and interpretable results. The following considerations are crucial for successfully tracing the metabolic fate of NALM-¹⁵N.
Cell Line Selection
The choice of mammalian cell line will significantly impact the observed metabolic pathways.
Hepatocytes (e.g., HepG2): These cells have highly active methionine metabolism, making them an excellent model for studying the core pathways.[4]
Neuronal cells (e.g., SH-SY5Y): Given that NALM and aminoacylase 1 have been identified in brain tissue, neuronal cell lines are relevant for neurochemical studies.[7]
Cancer cell lines (e.g., A549, HCT116): Many cancer cells exhibit altered methionine metabolism and dependency, making NALM tracing a valuable tool for oncology research.
Isotopic Labeling Strategy
Tracer Concentration: The concentration of NALM-¹⁵N should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity or significantly altering the natural metabolite pools. A preliminary dose-response experiment is recommended.
Labeling Duration: The time course of labeling is critical.
Short-term (minutes to a few hours): Ideal for observing the kinetics of the initial deacetylation and incorporation into the transmethylation cycle.
Long-term (24-48 hours): Allows for the detection of ¹⁵N in metabolites of slower-turnover pathways, such as protein synthesis and the transsulfuration pathway.
Controls:
Unlabeled Control: Cells grown in parallel with unlabeled NALM or standard methionine-containing medium are essential for determining the natural isotopic abundance of metabolites.
L-Methionine-¹⁵N Control: A parallel experiment using L-Methionine-¹⁵N can help to differentiate metabolic effects specific to the N-acetylation from those of methionine metabolism itself.
Core Methodologies: A Step-by-Step Guide
This section provides detailed protocols for each stage of the metabolic mapping experiment.
Diagram: Experimental Workflow
Caption: A streamlined workflow for NALM-¹⁵N metabolic tracing.
Protocol 1: Cell Culture and Isotopic Labeling
Cell Seeding: Seed the chosen mammalian cell line in appropriate culture vessels (e.g., 6-well or 12-well plates) and grow to approximately 80% confluency in standard culture medium.
Medium Preparation: Prepare a labeling medium by supplementing methionine-free medium with a predetermined concentration of N-Acetyl-L-methionine-¹⁵N.
Labeling Initiation: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.
Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the desired labeling period.
Protocol 2: Metabolite Extraction
The goal of this step is to rapidly halt all enzymatic activity and efficiently extract the polar metabolites of interest.
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice to quench metabolism.
Extraction Solvent Preparation: Prepare an 80:20 methanol:water (v/v) extraction solvent and chill it to -80°C.[18] For self-validation, spike this solvent with a known concentration of an internal standard not expected to be present in the cells (e.g., L-Methionine-d4).
Extraction: Add the cold extraction solvent to each well. Scrape the cells from the surface of the well using a cell scraper.
Collection and Centrifugation: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis.
LC-MS is the preferred analytical platform for this application due to its high sensitivity and ability to separate and identify a wide range of polar metabolites.[19][20]
Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like amino acids and their derivatives.
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire the data. This is crucial for accurately distinguishing between the unlabeled (M+0) and ¹⁵N-labeled (M+1) isotopic peaks.
Acquisition Mode: Operate the mass spectrometer in a full scan mode to capture all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation of metabolite identity.
Data Analysis and Interpretation
Identifying ¹⁵N-Labeled Metabolites
The key to tracing is the identification of mass shifts in the mass spectrometry data. Since ¹⁵N has one additional neutron compared to the most abundant isotope of nitrogen, ¹⁴N, any metabolite that incorporates the nitrogen from NALM-¹⁵N will have its monoisotopic mass increased by approximately 1.003 Da.
For example:
Methionine (C₅H₁₁NO₂S):
Unlabeled (¹⁴N) monoisotopic mass: ~149.051 Da
¹⁵N-labeled monoisotopic mass: ~150.048 Da
S-adenosylmethionine (C₁₅H₂₂N₆O₅S):
Unlabeled (all ¹⁴N) monoisotopic mass: ~398.140 Da
Incorporation of one ¹⁵N: ~399.137 Da
Table 1: Expected Mass Shifts for Key Methionine Pathway Metabolites
Metabolite
Chemical Formula
Unlabeled Mass (M+0)
¹⁵N-Labeled Mass (M+1)
Mass Shift (Da)
Methionine
C₅H₁₁NO₂S
149.051
150.048
+0.997
Homocysteine
C₄H₉NO₂S
135.035
136.032
+0.997
Cysteine
C₃H₇NO₂S
121.020
122.017
+0.997
S-Adenosylmethionine
C₁₅H₂₂N₆O₅S
398.140
399.137
+0.997
Note: Masses are approximate monoisotopic masses and may vary slightly based on the exact calculation.
Calculating Fractional Enrichment
Fractional enrichment (FE) is a measure of the proportion of a metabolite pool that has become labeled with the stable isotope. It is a critical parameter for understanding metabolic flux.
The FE can be calculated from the areas of the unlabeled (M+0) and labeled (M+1) peaks in the mass spectrum for a given metabolite:
FE (%) = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100
It is important to correct for the natural abundance of heavy isotopes in the unlabeled control samples to avoid overestimation of the enrichment.[21]
Conclusion and Future Directions
This guide provides a robust framework for mapping the metabolic pathways of N-Acetyl-L-methionine-¹⁵N in mammalian cells. By combining careful experimental design, precise analytical techniques, and thoughtful data interpretation, researchers can gain significant insights into the dynamics of methionine metabolism. The methodologies described herein are not only applicable to NALM but can be adapted for tracing a wide variety of isotopically labeled compounds.
Future studies could involve combining ¹⁵N tracing with ¹³C-labeled tracers (e.g., ¹³C-glucose or ¹³C-glutamine) to simultaneously track both nitrogen and carbon flux, providing an even more comprehensive picture of cellular metabolism.[1] Such multi-isotope tracing experiments will be invaluable in unraveling the complex metabolic reprogramming that occurs in various diseases and in the development of novel targeted therapies.
References
PubChem. methionine salvage | Pathway. National Institutes of Health. [Link]
Smith, T., Ghandour, M. S., & Wood, P. L. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 118(2), 187–194. [Link]
Anderson, N. L., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. [Link]
Greco, A. D., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6031. [Link]
Boggs, R. W., et al. (1985). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. Journal of Nutrition, 115(4), 559-566. [Link]
Biology LibreTexts. (2023). 18.2: Metabolic Fates of Amino Groups. [Link]
Normale sup. The methionine salvage pathway. [Link]
JJ Medicine. (2018). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube. [Link]
Khan Academy. Overview of Amino Acid Metabolism. [Link]
Schönfeld, C., et al. (2022). SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. Metabolites, 12(12), 1269. [Link]
Anderson, N. L., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 815215. [Link]
Rocchetti, G., et al. (2022). LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. Journal of Agricultural and Food Chemistry, 70(20), 6210–6220. [Link]
Mishra, R., et al. (2022). Regulators of the transsulfuration pathway. Redox Biology, 58, 102528. [Link]
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
Bio-protocol. Extraction of the Polar Metabolites from Adherent Mammalian Cells. [Link]
MDPI. (2023). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. [Link]
MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
MDPI. (2022). Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid. [Link]
ResearchGate. (2022). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]
PubMed. (2009). In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. [Link]
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]
ResearchGate. (2014). (PDF) Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. [Link]
Taylor & Francis. Transmethylation – Knowledge and References. [Link]
PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]
ResearchGate. (1991). A general approach to calculating isotopic distributions for mass spectrometry. [Link]
National Institutes of Health. (2022). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. [Link]
Taylor & Francis. Transsulfuration pathway – Knowledge and References. [Link]
University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]
National Institutes of Health. (2020). Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways. [Link]
ResearchGate. The methionine salvage pathway. The enzyme names are from[7], and.... [Link]
Advanced Redox Profiling: The Role of 15N-Labeled N-Acetyl-L-Methionine
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary: The High-Fidelity Redox Probe In the landscape of oxidative stress research, distinguishing b...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The High-Fidelity Redox Probe
In the landscape of oxidative stress research, distinguishing between endogenous antioxidant defense and exogenous therapeutic intervention is a persistent analytical challenge. 15N-labeled N-acetyl-L-methionine (15N-NALM) has emerged as a critical tool to resolve this ambiguity.
Unlike standard antioxidants, 15N-NALM serves a dual purpose: it is a bioavailable precursor for methionine (a potent ROS scavenger) and a non-invasive spectral probe . By incorporating a stable nitrogen-15 isotope (
N) at the -amino position, researchers can utilize Heteronuclear Single Quantum Coherence (HSQC) NMR and high-resolution Mass Spectrometry (MS) to track the molecule's metabolic fate and oxidation state with atomic precision.
This guide details the technical application of 15N-NALM in quantifying oxidative stress, validating antioxidant delivery, and mapping protein repair kinetics.
The Bioavailability Problem & The 15N Solution
The "Silent" Metabolism of Unlabeled Antioxidants
When unlabeled N-acetyl-L-methionine (NALM) is administered, it enters a cellular "black box." It is deacetylated by Aminoacylase-1 (ACY1) to release free methionine, which then mixes indistinguishably with the pre-existing endogenous methionine pool.
The Problem: You cannot quantify how much of the intracellular methionine—or the resulting antioxidant capacity—is derived from the therapeutic treatment versus the cell's own reserves.
The Solution:15N-NALM . The stable isotope acts as an immutable tag.
Mechanistic Advantages
Differentiation: The +1 Da mass shift (in MS) and unique gyromagnetic ratio (in NMR) allow for absolute quantification of exogenous uptake.
Redox Sensitivity: The oxidation of the methionine sulfur atom to methionine sulfoxide (MetSO) induces a detectable chemical shift perturbation (CSP) on the backbone
N atom, allowing real-time monitoring of oxidative damage without destructive sampling.
Metabolic Flux Analysis (LC-MS/MS Workflow)
This workflow is designed to quantify the conversion efficiency of NALM into free methionine and its subsequent incorporation into the proteome or oxidation products.
The Pathway
Upon cellular entry, 15N-NALM follows a bifurcated path:
Deacetylation: Converted to 15N-Methionine (15N-Met).
Scavenging: 15N-Met is oxidized to 15N-Methionine Sulfoxide (15N-MetSO).
Anabolism: 15N-Met is charged onto tRNA and incorporated into nascent proteins (Protein Synthesis Tracking).
Visualization: 15N-NALM Metabolic Fate
Figure 1: Metabolic trajectory of 15N-NALM. The isotope label (15N) persists through deacetylation, allowing differentiation of therapeutic methionine from endogenous sources.
Quantitative Data Output
The following table illustrates typical LC-MS/MS data distinguishing endogenous vs. exogenous pools in a treated cell lysate.
Metabolite
Mass Transition (Q1/Q3)
Source Indication
Interpretation
NALM (Unlabeled)
192.1 → 104.1
Endogenous/Impurity
Background noise or natural abundance.
15N-NALM
193.1 → 105.1
Therapeutic Input
Direct measurement of drug uptake.
Methionine (14N)
150.1 → 104.1
Endogenous Pool
Baseline cellular methionine.
15N-Methionine
151.1 → 105.1
Therapeutic Active
Proof of bioavailability (Deacetylation).
15N-Met-Sulfoxide
167.1 → 121.1
Scavenging Event
Direct quantification of ROS neutralized by therapy.
Structural Dynamics: NMR-Based Redox Profiling
While MS provides quantification, 2D
H-N HSQC NMR provides structural context. This is the gold standard for verifying the integrity of methionine residues in proteins or peptides.
The "Gamma-Effect" Mechanism
Oxidation of the methionine side-chain sulfur (position
) to a sulfoxide creates a chiral center (R/S diastereomers). This electronic change propagates through the side chain to the backbone amide nitrogen (position ).
Result: The single 15N-Met peak splits and shifts.
Detection: In a 1H-15N HSQC spectrum, the amide cross-peak for oxidized methionine is distinct from the reduced form.
Induction: Add oxidant (e.g., H2O2) to mimic oxidative stress.
Acquisition: Collect serial HSQC spectra every 10 minutes.
Analysis: Track the disappearance of the Met peak and the appearance of MetSO peaks.
Visualization: NMR Spectral Shift
Figure 2: Schematic of 1H-15N HSQC spectral evolution. Oxidation causes a characteristic downfield shift and peak splitting due to chirality at the sulfur atom.
Detailed Experimental Protocols
Protocol A: LC-MS/MS Pulse-Chase Analysis
Objective: Determine the half-life of 15N-NALM and rate of conversion to 15N-Met.
Site-specific Methionine Oxidation Alters Structure and Phase Separation of TDP-43.
Source: bioRxiv.
URL:[Link]
Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
Source: Analytical Chemistry (ACS).
URL:[Link]
N-acetyl-L-methionine is a Superior Protectant of Human Serum Albumin Against Post-Translational Oxidation.
Source: PubMed Central (NIH).
URL:[Link]
Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling.
Source: PubMed Central (NIH).
URL:[Link]
Thermodynamic Stability of N-Acetyl-L-methionine-15N in Aqueous Solutions
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary N-Acetyl-L-methionine-15N (NAM-15N) serves as a critical isotopic standard in biomolecu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
N-Acetyl-L-methionine-15N (NAM-15N) serves as a critical isotopic standard in biomolecular NMR spectroscopy and metabolic tracing.[1] While the acetyl group confers significant resistance to enzymatic degradation compared to free methionine, the thermodynamic stability of NAM-15N in aqueous solution is governed by two competing pathways: amide bond hydrolysis (kinetically hindered) and thioether oxidation (thermodynamically favored).[1]
This guide provides a rigorous analysis of these stability profiles, establishing that while NAM-15N is hydro-lytically robust at physiological pH, it functions as a "sacrificial antioxidant," making it highly susceptible to oxidative degradation.[1][2] The following protocols and data enable researchers to validate the integrity of NAM-15N stocks and prevent costly isotopic signal loss.
The stability of NAM-15N is dictated by its three functional domains. The 15N-label is located at the amide nitrogen, making its chemical shift highly sensitive to the electronic environment of the peptide bond.
Anionic at neutral pH; increases solubility.[1][2]
Solubility
~300 mg/mL (HO)
High solubility aids concentrated stock prep but increases intermolecular reaction rates.[1][2]
Amide Bond
Resonance stabilized
High activation energy () prevents spontaneous hydrolysis.[1][2]
Thioether (S-Me)
Nucleophilic
High susceptibility to ROS (Reactive Oxygen Species).[1]
Thermodynamic Degradation Pathways
The degradation landscape of NAM-15N is bifurcated. The researcher must distinguish between loss of label (unlikely) and chemical transformation (likely).
3.1 Hydrolysis (The Kinetic Trap)
Thermodynamically, the hydrolysis of the N-acetyl amide bond is exergonic (
), favoring the formation of acetate and L-methionine-15N.[1] However, at neutral pH (pH 4.0–8.0), the reaction is kinetically trapped.[2]
Mechanism: Requires protonation of the carbonyl oxygen (acid catalysis) or nucleophilic attack by hydroxide (base catalysis).
Stability Window: In the absence of Acylase I enzymes, NAM-15N solutions remain stable for months at 4°C.[2]
15N Implication: Hydrolysis cleaves the acetyl group, shifting the 15N signal significantly upfield (towards free amino acid range), but the label remains attached to the methionine core.[2]
3.2 Oxidation (The Thermodynamic Sink)
This is the primary instability mode. The sulfur atom in methionine is electron-rich and readily oxidizes to Methionine Sulfoxide (Met(O)) and subsequently Methionine Sulfone (Met(O
Thermodynamics: The oxidation of sulfide to sulfoxide is highly exothermic.[2]
Catalysis: Trace metal ions (Fe
, Cu) and light accelerate this process via radical mechanisms.[1][2]
NMR Signature: Oxidation induces a stereocenter at the sulfur, creating diastereomers.[2] This splits the methyl 1H signal and shifts the amide 15N resonance, complicating spectral analysis.[2]
3.3 Visualizing the Degradation Landscape
Figure 1: Chemical degradation landscape of NAM-15N.[1] Oxidation is the dominant pathway under physiological storage conditions.
Experimental Assessment Protocols
To validate the thermodynamic stability of your specific lot of NAM-15N, use the following self-validating protocols.
Protocol A: Purity Assessment via 1H-15N HSQC
Rationale: 1D Proton NMR is often insufficient due to water suppression artifacts near the acetyl peak.[2] 2D HSQC filters out non-labeled impurities and solvent.[2]
Sample Prep: Dissolve 5 mg NAM-15N in 500 µL D
O (or 90% HO/10% DO for amide proton detection).
Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
Acquisition:
Pulse Sequence: hsqcetgp (HSQC with echo-antiecho).[1]
isotopic enrichment levels of N-Acetyl-L-methionine-15N for metabolomics
Technical Guide: Isotopic Enrichment & Application of N-Acetyl-L-methionine-( N) Executive Summary This technical guide analyzes the critical parameters of N-Acetyl-L-methionine-( N) as an Internal Standard (IS) for quan...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Isotopic Enrichment & Application of N-Acetyl-L-methionine-(
N)
Executive Summary
This technical guide analyzes the critical parameters of N-Acetyl-L-methionine-(
N) as an Internal Standard (IS) for quantitative metabolomics. While widely available with 98 atom % N enrichment , this specific isotopologue presents a unique analytical challenge: a single neutron mass shift (+1 Da).
For researchers in drug development and metabolic flux analysis, the use of a +1 Da standard requires rigorous correction for natural isotopic abundance (specifically
C overlap) and high-resolution mass spectrometry (HRMS) to prevent Type I quantification errors. This guide details the enrichment specifications, the physics of mass defect resolution, and the corrective workflows required for valid data generation.
Part 1: Isotopic Specifications & Physics
The Enrichment Standard
Commercial synthesis of N-Acetyl-L-methionine-(
N) typically guarantees an isotopic enrichment level of 98 atom % N . In the context of trace metabolomics, "enrichment" refers to the probability that the nitrogen atom in any given molecule is N rather than the natural N.
2% of the standard remains as unlabeled (N), creating a "blank" signal contribution.
Mass Shift
+0.9970 Da
A "heavy" shift of nominally +1 Da.
Chemical Purity
(TLC/HPLC)
Ensures no interference from synthesis byproducts (e.g., free Methionine).
The "M+1" Analytical Challenge
The primary risk with this specific IS is its +1 Da mass shift . In organic molecules, the natural abundance of Carbon-13 (
C) creates a significant "M+1" peak in the unlabeled analyte's spectrum.
The Conflict: The
N-labeled IS (Mass ) elutes at the same retention time as the endogenous analyte. The endogenous analyte has a natural isotope peak at (due to C) that is isobaric with the IS.
The Calculation:
N-Acetyl-methionine contains 7 Carbon atoms .
Probability of
C .
Approximate natural M+1 abundance
.
Result: For every 100 counts of endogenous analyte, there are ~7.7 counts of signal that directly overlap with your
N Internal Standard.
Mass Defect Resolution (HRMS Requirement)
To distinguish the
N signal from the natural C signal without mathematical deconvolution, ultra-high resolution is required.
Mass Shift (
C C): +1.00335 Da
Mass Shift (
N N): +0.99703 Da
Mass Difference (
): Da (6.32 mDa)
Resolution Requirement (
):
Operational Directive: You must use an instrument with Resolution > 35,000 FWHM (e.g., Orbitrap or high-spec Q-TOF) to physically separate the IS from the natural isotope background. On a Triple Quadrupole (QQQ) operating at unit resolution, these peaks will merge, necessitating the mathematical correction detailed in Part 3.
Part 2: Biological Context & Pathway
N-Acetyl-L-methionine serves as a storage form or metabolite of Methionine. In drug development, it acts as a bio-precursor, deacetylated by Acylase I (ACY1) in the kidney and liver to release free Methionine.
Figure 1: The metabolic entry point of N-Acetyl-L-methionine into the Methionine Cycle.[2] The
N label is retained in the amine group during deacetylation to L-Methionine.
Part 3: Experimental Protocol & Workflow
Preparation of the Internal Standard
This protocol assumes a stock of N-Acetyl-L-methionine-(
N) (Sigma-Aldrich/Merck or CIL).
Stock Solution (10 mM):
Weigh 1.92 mg of labeled standard.
Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v).
Note: Avoid 100% aqueous storage to prevent microbial growth, though the acetyl group provides some stability.
Working Solution (IS-WS):
Dilute Stock to 10 µM in 100% Methanol.
Store at -20°C. Stability is typically >6 months.
Sample Processing (Protein Precipitation)
This workflow ensures the IS equilibrates with the biological matrix before protein removal.
Figure 2: Standardized workflow for Internal Standard spiking. Critical: The IS must be added BEFORE protein precipitation to account for extraction losses.
Part 4: Quality Assurance & Correction Factors
When using a 98% enriched standard with Unit Resolution mass spectrometry (e.g., Triple Quad), you must apply an Isotopic Correction Factor (ICF).
The Correction Algorithm
If your MS cannot resolve the 6.3 mDa difference between the IS and the natural M+1 isotope:
Where:
= The integrated peak area of the N channel (m/z 192).
= The integrated peak area of the unlabeled analyte (m/z 191).
= The theoretical natural abundance ratio of the M+1 peak (approx 0.077 for this molecule).
Validation Step:
Run a "Blank + Analyte" sample (high concentration of unlabeled standard, no IS). Monitor the m/z 192 channel. The signal observed here is the "Crosstalk" that must be subtracted from your actual samples.
Acceptance Criteria
Retention Time: IS must elute within
min of the analyte.
IS Response Variation: The CV% of the IS peak area across the entire batch should be
.
Blank Check: The "Double Blank" (no analyte, no IS) must show 0 counts at m/z 192.
References
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
PubChem. (n.d.).[3] N-Acetyl-L-methionine Compound Summary. National Library of Medicine. Retrieved from [Link]
protocol for 15N-HSQC NMR spectroscopy using N-Acetyl-L-methionine-15N
Application Note: Protocol for N-HSQC NMR Spectroscopy using N-Acetyl-L-methionine- N Executive Summary In drug development and structural biology, the N-HSQC (Heteronuclear Single Quantum Coherence) experiment is the "g...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for
N-HSQC NMR Spectroscopy using N-Acetyl-L-methionine-
N
Executive Summary
In drug development and structural biology, the
N-HSQC (Heteronuclear Single Quantum Coherence) experiment is the "gold standard" fingerprint for protein-ligand interactions (SAR by NMR). However, instrument calibration and pulse sequence optimization often fail because they rely on unstable protein samples.
This protocol establishes N-Acetyl-L-methionine-
N (NAM-N) as a superior robust reference standard. NAM-N possesses a single peptide-like amide bond, rapid tumbling (sharp linewidths), and high solubility. It serves as an ideal proxy for optimizing water suppression, calibrating N pulses, and validating cryogenic probe performance before introducing precious protein samples.
Material Specifications & Safety
To ensure reproducibility, strict adherence to material quality is required.
Reagents Table
Reagent
Specification
Role
N-Acetyl-L-methionine-N
>98 atom % N, >99% Chemical Purity
Target Analyte
Buffer Component A
Sodium Phosphate Monobasic ()
pH Buffering
Buffer Component B
Sodium Phosphate Dibasic ()
pH Buffering
Solvent
(Milli-Q grade) / (99.9%)
Solvent Matrix (90:10 ratio)
Internal Standard
DSS-d6 (2,2-dimethyl-2-silapentane-5-sulfonate)
Chemical Shift Ref (0.00 ppm)
pH Adjustment
HCl / NaOH (0.1 M)
Critical for Amide Proton Exchange
Critical Safety & Handling
Amide Exchange Warning: The amide proton (
) of NAM-N is labile. If the pH > 7.0, the exchange rate with bulk water () increases exponentially, causing the HSQC signal to broaden into the baseline (disappear). Strict pH control (pH 6.0 ± 0.2) is mandatory.
Hygroscopy: NAM-
N is slightly hygroscopic. Store in a desiccator at -20°C. Equilibrate to room temperature before weighing to prevent water condensation.
Experimental Workflow
The following diagram outlines the critical path from sample preparation to data validation.
Figure 1: Operational workflow for NAM-15N sample preparation and acquisition. Note the critical pH adjustment step to preserve amide signal intensity.
Detailed Preparation Protocol
Step 1: Buffer Preparation (50 mM Phosphate, pH 6.0)
Prepare 50 mL of 50 mM Sodium Phosphate buffer.
Mix
and to achieve pH 6.0 .
Add 0.5 mM DSS-d6 as the internal reference.
Why pH 6.0? At pH 6.0, the amide proton exchange rate (
) is minimized (typically ), ensuring the proton remains attached to the nitrogen long enough to be detected during the HSQC mixing time.
Step 2: Sample Dissolution[1]
Weigh 2-5 mg of NAM-
N into a microcentrifuge tube.
Add 540 µL of the Phosphate Buffer (pH 6.0).
Add 60 µL of
(provides the lock signal). Total volume = 600 µL.
Vortex gently until fully dissolved.
Centrifuge at 10,000 x g for 1 minute to remove micro-bubbles.
Step 3: Transfer
Transfer exactly 550 µL to a high-quality 5mm NMR tube.
Self-Validation: Ensure no bubbles exist at the bottom of the tube. The meniscus must be centered within the RF coil window (check using the sample depth gauge).
Acquisition Parameters (Bruker/TopSpin Standard)
The recommended pulse sequence is Sensitivity-Enhanced Gradient HSQC with water flip-back (e.g., hsqcetf3gpsi on Bruker systems). This sequence preserves the water magnetization (flip-back), allowing for faster repetition rates and minimizing saturation transfer to the amide proton.
Spectrometer Configuration
Temperature: 298 K (25°C). Variation >0.5K will shift the amide peak.
Lock:
.
Shimming: Automated Gradient Shimming (TopShim) is mandatory to achieve line shape specification (50% < 0.6 Hz on Chloroform standard, or < 1.0 Hz on DSS).
Pulse Sequence Parameters
Parameter
Value
Technical Rationale
Pulse Sequence
hsqcetf3gpsi
Sensitivity enhanced + gradients for water suppression.
TD (F2 - 1H)
2048
Sufficient digital resolution for the direct dimension.
NAM is a small molecule; T1 is longer than proteins.
CNST4 ()
92 Hz
Coupling constant. Delay ms.
NS (Scans)
4 - 8
N enrichment provides massive signal; few scans needed.
The "Expert" Tuning Step
Before running the 2D, execute a 1D
N-filtered experiment (e.g., the first increment of the HSQC).
Goal: Optimize the
N 90° pulse hard pulse (p3 on Bruker).
Method: Observe the signal null or maximum depending on the calibration sequence (zgopt or decp90). An inaccurate p3 reduces sensitivity by
.
Data Processing & Analysis
Window Functions
Raw NMR data is truncated in the indirect dimension. Apodization is required to prevent "sinc wiggles" (truncation artifacts).
F2 (Proton): QA (Quadrature Sine) or EM (Exponential Multiply) with LB = 1.0 Hz.
F1 (Nitrogen): QSINE (Squared Sine Bell), SSB = 2. This is aggressive but necessary for the short TD in the indirect dimension.
Referencing
Proton (F2): Set DSS signal to 0.00 ppm.
Nitrogen (F1): Indirect referencing based on the gyromagnetic ratio (
ratio). Do not reference to liquid ammonia directly.
Expected Results
You should observe a distinct cross-peak for the amide group:
H Shift: ~ 8.1 - 8.4 ppm (pH/Temp dependent).
N Shift: ~ 120 - 128 ppm.
Note: You will not see the amino (
) group if it is unacetylated, but since this is N-Acetyl-L-methionine, you are looking for the backbone amide.
Troubleshooting & Validation
Symptom
Probable Cause
Corrective Action
No Cross Peak Visible
pH is too high (> 7.5).
Amide proton is exchanging with water. Lower pH to 6.0.
Signal is Weak/Noisy
N Pulse (p3) incorrect.
Recalibrate p3 on the specific probe.
Water Signal Overloads
Receiver Gain (RG) too high.
Run rga (automatic receiver gain adjustment).
Split Peaks in F1
Incorrect setting.
Ensure CNST4 is set to 92 Hz (not 140 Hz, which is for C-H).
References
Biological Magnetic Resonance Bank (BMRB). Entry bmse000044: L-Methionine Chemical Shifts. Retrieved from [Link]
Mori, S., Abeygunawardana, C., Johnson, M. O., & van Zijl, P. C. (1995). Improved sensitivity of HSQC spectra of exchanging protons at short interscan delays using a new fast HSQC (FHSQC) detection scheme that avoids water saturation. Journal of Magnetic Resonance, Series B, 108(1), 94-98.
Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
Spera, S., & Bax, A. (1991). Empirical correlation between protein backbone conformation and C alpha and C beta 13C nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society, 113(14), 5490-5492.
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[3][4][5] Journal of Biomolecular NMR, 6(2), 135-140.
Application Note: High-Fidelity Synthesis of N-Acetyl-L-methionine-15N
Introduction & Strategic Rationale The synthesis of N-Acetyl-L-methionine-15N is a critical prerequisite for advanced NMR metabolomics and protein structure studies.[1][2] The introduction of the 15N stable isotope at th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Rationale
The synthesis of N-Acetyl-L-methionine-15N is a critical prerequisite for advanced NMR metabolomics and protein structure studies.[1][2] The introduction of the 15N stable isotope at the amide position renders the molecule "NMR-visible," acting as a precise chemical shift reference or a tracer in metabolic flux analysis.[2]
Chemical Strategy: The Schotten-Baumann Advantage
While acetylation can be achieved via various acylating agents (e.g., acetyl chloride in pyridine), this protocol utilizes the Schotten-Baumann conditions (Acetic Anhydride in aqueous alkali).
Why this route?
Racemization Suppression: Contrary to intuition, aqueous conditions significantly suppress racemization compared to polar organic solvents (e.g., DMF, DMSO) used with activated esters [1].[1][2] The water acts as a buffer against the high-energy transition states that lead to proton abstraction at the
Isotope Economy: The starting material, 15N-L-Methionine , is high-value.[1] This protocol maximizes yield through a biphasic extraction workup rather than precipitation, ensuring recovery of soluble product.[2]
S-Oxidation Prevention: Methionine is prone to oxidation at the sulfur atom (forming sulfoxides).[1] This protocol incorporates inert gas sparging to mitigate this risk.[2]
Reaction Mechanism & Pathway[3][4][5]
The reaction proceeds via a nucleophilic acyl substitution.[2][3] The amine nitrogen of the L-methionine attacks the carbonyl carbon of the acetic anhydride.[2] The base (NaOH) serves two roles: it keeps the amine deprotonated (nucleophilic) and neutralizes the acetic acid byproduct to drive the equilibrium forward.[2]
Visualizing the Chemical Pathway[2][5]
Figure 1: Nucleophilic acyl substitution pathway under basic aqueous conditions.[1][2]
Materials & Equipment
Component
Grade/Specification
Role
15N-L-Methionine
>98% atom % 15N, >99% chemical purity
Starting Material
Acetic Anhydride
ACS Reagent, ≥99%
Acylating Agent
Sodium Hydroxide (NaOH)
2M Aqueous Solution
Base Catalyst / pH Control
Hydrochloric Acid (HCl)
6M Aqueous Solution
Quenching / Acidification
Ethyl Acetate (EtOAc)
HPLC Grade
Extraction Solvent
Nitrogen/Argon Gas
High Purity
Inert Atmosphere (Oxidation Protection)
Detailed Synthesis Protocol
Safety Note: Acetic anhydride is lachrymatory and corrosive.[1][2] Work in a fume hood.
Phase 1: Preparation and Dissolution[1]
Degas Solvents: Sparge 10 mL of 2M NaOH and 50 mL of water with Nitrogen gas for 15 minutes. Reason: Removes dissolved oxygen to prevent Methionine sulfoxide formation.[1]
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–4°C).
Dissolution: Add 1.0 eq (e.g., 500 mg) of 15N-L-Methionine to the flask. Add 1.2 eq of 2M NaOH. Stir until fully dissolved.
Phase 2: Acetylation (Schotten-Baumann)[1][2]
Addition: While stirring vigorously at 0°C, add 1.5 eq of Acetic Anhydride dropwise over 10 minutes.
pH Monitoring: Simultaneously, monitor pH. If pH drops below 7, add small aliquots of 2M NaOH to maintain pH between 8.0 and 10.0 .[1][2]
Critical Insight: Do not exceed pH 11 for prolonged periods to avoid racemization [2].[1][2]
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1 hour.
Phase 3: Workup & Isolation[1][2]
Acidification: Cool the flask back to 0°C. Carefully acidify with 6M HCl dropwise until pH reaches 1.0–2.0 .
Observation: The product may partially precipitate, but N-acetyl-methionine has significant water solubility (approx. 300 mg/mL) [3].[1][2] Do not filter; proceed to extraction.
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with 3 x 20 mL Ethyl Acetate .
Why EtOAc? The acidified product is protonated (carboxylic acid form) and partitions highly into the organic phase, while salts remain in the water.[2]
Drying: Combine organic layers. Wash with 10 mL saturated brine. Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
The "Acetyl Singlet": In the proton NMR, the appearance of a sharp singlet around 2.0–2.1 ppm integrating to 3 protons is the primary confirmation of successful reaction.[2]
Coupling Constant: In the 1H NMR, the amide proton (if run in DMSO-d6) will show a large doublet splitting (
) due to the direct bond to the 15N nucleus.[2] This is the definitive proof of the isotope label.
References
Benoiton, N. L. (1983).[1] Chemistry of Peptide Synthesis. CRC Press.[2] (Discusses suppression of racemization in aqueous alkali vs organic solvents).
Schotten, C. (1884).[1][2][4][5] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 448580, N-Acetyl-L-methionine.[1] Retrieved from .[2]
High-Precision Quantification and Flux Analysis of Nitrogen Metabolism Using N-Acetyl-L-methionine-15N
Abstract This guide details the application of N-Acetyl-L-methionine-15N (NAM-15N) as a dual-purpose internal standard and metabolic tracer for nitrogen metabolism studies. Unlike standard amino acid analysis, tracking t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the application of N-Acetyl-L-methionine-15N (NAM-15N) as a dual-purpose internal standard and metabolic tracer for nitrogen metabolism studies. Unlike standard amino acid analysis, tracking the N-acetylated pool provides critical insights into the methionine salvage pathway , renal aminoacylase activity (ACY1), and oxidative stress response. This protocol establishes a validated LC-MS/MS workflow for the simultaneous quantification of N-acetyl-L-methionine and L-methionine in biological matrices, ensuring high specificity through stable isotope dilution.
Introduction: The Strategic Value of NAM-15N
In nitrogen metabolism, the acetylation of amino acids serves as both a storage mechanism and a regulatory checkpoint. N-Acetyl-L-methionine (NAM) is of particular interest because it functions as a bioavailable source of methionine, releasable by Aminoacylase 1 (ACY1) .
Why N-Acetyl-L-methionine-15N?
Metabolic Stability: The N-acetyl group protects the
-amine from oxidative deamination and transamination during sample preparation, making it a more robust standard than free methionine in oxidative matrices.
Pathway Specificity: By using NAM-15N, researchers can distinguish between the de novo methionine pool and the salvage pool derived from N-acetylated precursors.
Ionization Efficiency: The acetyl group increases hydrophobicity compared to free methionine, improving retention on Reverse Phase (C18) columns and reducing ion suppression in the void volume.
The following diagram illustrates the metabolic fate of NAM-15N. It is deacetylated by ACY1 to release Met-15N, which then enters the Methionine Cycle to form S-Adenosylmethionine (SAM).
Figure 1: Metabolic fate of N-Acetyl-L-methionine-15N.[3] The tracer is converted to Methionine-15N by Aminoacylase 1 (ACY1), entering the methylation cycle.
Column:HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar metabolites like NAM and Met.
Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 90% B (Isocratic hold)
1-7 min: 90% -> 60% B
7-9 min: 60% B (Wash)
9.1 min: 90% B (Re-equilibration for 3 mins)
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Mass Spectrometry Parameters (MRM)
Ionization: ESI Positive Mode ([M+H]+).
Source Temp: 500°C.
Capillary Voltage: 3.5 kV.
Table 1: Optimized MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
Type
Rationale
NAM (Unlabeled)
192.1
104.1
20
Quantifier
Characteristic Met fragment (C4H10NS+)
NAM (Unlabeled)
192.1
150.1
15
Qualifier
Loss of Acetyl group (Ketene loss)
NAM-15N (IS)
193.1
105.1
20
Quantifier
15N retained in fragment
NAM-15N (IS)
193.1
151.1
15
Qualifier
Loss of Acetyl; 15N retained in Met
L-Methionine
150.1
104.1
18
Target
Standard Met transition
L-Methionine
150.1
61.0
25
Qualifier
Loss of side chain
Self-Validation Check: The 15N label is located on the amide nitrogen. Fragmentation of NAM (m/z 192) to the Met-like fragment (m/z 104) retains this nitrogen. Therefore, the NAM-15N transition must be 193 -> 105. If the label were lost (e.g., in a side-chain specific fragment), the transition would be 193 -> mass_without_N. The selected transitions ensure the label is tracked.
Data Analysis & Quantification
Concentration Calculation
Calculate the Response Ratio (
) for each sample:
Determine the concentration using a linear regression (
) generated from a calibration curve (0.1 µM to 100 µM) prepared with unlabeled NAM and constant NAM-15N.
Flux / Fractional Enrichment
For metabolic flux studies (e.g., administering NAM-15N to cells and measuring Met-15N appearance), calculate the Mole Percent Excess (MPE) :
Note: Ensure to correct for natural abundance of 13C, which can contribute to the M+1 signal of the unlabeled pool.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for N-Acetyl-L-methionine-15N analysis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Signal for NAM
Ion suppression in void volume.
Switch to HILIC column to increase retention of polar NAM away from salts.
Peak Tailing
Interaction with silanols or pH issues.
Ensure mobile phase pH is buffered (Ammonium Formate pH 3.0).
IS Signal Variability
Incomplete precipitation or matrix effect.
Use "Stable Isotope Dilution" method strictly; ensure IS is added before precipitation.
Met-15N Background
In-source fragmentation of NAM-15N.
Check source temperature. If too high (>550°C), NAM may degrade to Met in the source. Lower temp to 350-400°C.
References
Lindner, H. A., et al. (2008).[4] "N-acetylamino acid utilization by kidney aminoacylase-1." Biochimie, 90(5), 773-780.[4] [Link]
Smith, T., et al. (2011). "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines." Journal of Neurochemistry, 118(2), 187-194. [Link]
Prasain, J. (2009).[5] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. [Link]
Application Note: Sample Preparation and LC-MS/MS Quantitation of N-Acetyl-L-methionine-15N
Introduction & Scientific Context N-Acetyl-L-methionine (NAM) serves as a critical methionine donor and a stabilized form of the amino acid in pharmaceutical formulations. In drug development and metabolic flux analysis,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
N-Acetyl-L-methionine (NAM) serves as a critical methionine donor and a stabilized form of the amino acid in pharmaceutical formulations. In drug development and metabolic flux analysis, the use of N-Acetyl-L-methionine-15N (NAM-15N) allows researchers to trace the specific metabolic fate of the nitrogen moiety, distinguishing exogenous uptake from endogenous recycling.
This guide details a rigorous workflow for the extraction and mass spectrometric quantification of NAM-15N from complex biological matrices (plasma and tissue). Unlike standard amino acid analysis, the N-acetyl group confers unique solubility and ionization properties that require tailored extraction chemistry to prevent hydrolysis while ensuring high recovery.
Key Mechanistic Insights
Acidic Stability: The N-acetyl bond is susceptible to hydrolysis in strong acids or bases at high temperatures. Therefore, this protocol utilizes formic acid for protonation (enhancing ESI+ sensitivity) rather than stronger acids like TCA, which can induce artifactual deacetylation during sample concentration [1].
Isotopic Fidelity: The 15N label is located on the amide nitrogen. Preservation of the acetyl group during extraction is paramount to distinguish NAM-15N from downstream metabolites like L-Methionine-15N.
Physicochemical Profile & Reagents
Table 1: Analyte Properties
Property
N-Acetyl-L-methionine (14N)
N-Acetyl-L-methionine-15N
CAS Number
65-82-7
N/A (Isotope labeled)
Molecular Formula
C7H13NO3S
C7H1315N O3S
Molecular Weight
191.25 g/mol
192.24 g/mol
pKa
~3.5 (Carboxyl)
~3.5
LogP
-0.31 (Hydrophilic)
-0.31
Solubility
Water, Methanol, Ethanol
Water, Methanol, Ethanol
Required Reagents
Standard: N-Acetyl-L-methionine-15N (≥98 atom % 15N).
Internal Standard (IS): N-Acetyl-L-methionine-d3 (methyl-d3) or structural analog (e.g., N-Acetyl-L-phenylalanine) if isotopologue is unavailable.
Rationale: Protein precipitation with organic solvents is preferred over Solid Phase Extraction (SPE) for polar metabolites like NAM to minimize loss of the hydrophilic analyte in the breakthrough volume.
Thawing: Thaw plasma samples on ice (4°C) to minimize enzymatic hydrolysis.
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
Internal Standard Addition: Add 10 µL of Internal Standard solution (5 µM in 50:50 MeOH:H2O). Vortex for 10 sec.
Note: The addition of ACN aids in precipitating larger proteins, while MeOH ensures solubility of the polar NAM.
Incubation: Vortex vigorously for 30 sec, then incubate at -20°C for 20 min .
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
Recovery: Transfer 200 µL of the supernatant to a clean tube.
Concentration (Optional): If sensitivity is an issue, dry under nitrogen at 35°C. Reconstitute in 50 µL of Mobile Phase A.
Caution: Do not exceed 40°C to prevent thermal degradation.
Analysis: Transfer to LC vials with glass inserts.
Protocol B: Tissue Extraction (Liver/Muscle)
Rationale: Physical disruption is necessary to release intracellular pools. A higher ratio of aqueous solvent is used initially to extract the polar metabolite.
Homogenization: Weigh 20-50 mg of frozen tissue. Add 400 µL of cold 80% Methanol / 20% Water (0.1% Formic Acid).
Disruption: Homogenize using a bead beater (e.g., Precellys) for 2 cycles of 30 sec at 6000 rpm. Keep samples cooled between cycles.
Incubation: Incubate on ice for 10 min.
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
Supernatant Transfer: Transfer supernatant to a fresh tube.
Re-extraction (Recommended): Resuspend the pellet in 200 µL of ACN, vortex, centrifuge, and combine supernatants.
Why: The second ACN step helps recover any NAM trapped in lipid-rich membranes.
Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter or spin column to remove particulates before LC-MS.
Experimental Workflow Visualization
The following diagram illustrates the critical decision points in the sample preparation workflow to ensure integrity of the 15N label.
Figure 1: Decision-tree workflow for N-Acetyl-L-methionine-15N extraction emphasizing temperature control.
LC-MS/MS Method Parameters
Chromatographic Conditions
Due to the polarity of NAM, a standard C18 column may show poor retention. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a polar-embedded C18 column is recommended for superior peak shape and retention.
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex F5.
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
Gradient (HILIC):
0-1 min: 90% B (Isocratic hold)
1-5 min: 90% -> 50% B
5-7 min: 50% B (Wash)
7.1 min: 90% B (Re-equilibration for 3 min)
Mass Spectrometry (MRM) Settings
Detection is performed in Positive Electrospray Ionization (ESI+) mode. The protonated precursor [M+H]+ is selected.
Table 2: MRM Transitions
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Fragment Identity
NAM-14N
192.1
104.1
15
Immonium Ion (Met)
NAM-14N
192.1
150.1
10
Loss of Acetyl (-42)
NAM-14N
192.1
146.1
12
Loss of CH3S+H
NAM-15N
193.1
105.1
15
Immonium Ion (15N )
NAM-15N
193.1
151.1
10
Loss of Acetyl (-42)
NAM-15N
193.1
147.1
12
Loss of CH3S+H
Note: The transition 193.1 -> 151.1 is the most specific for confirming the intact acetyl group, as it represents the [Methionine-15N]+ ion generated after the loss of the acetyl ketene moiety.
Pathway Visualization: Fragmentation Logic
To interpret the MS spectra correctly, one must understand how the 15N label behaves during Collision Induced Dissociation (CID).
Figure 2: Fragmentation pathway of NAM-15N showing the retention of the nitrogen isotope in key product ions.
Quality Control & Troubleshooting
Self-Validating System Checks
Isotopic Purity Check: Before analyzing samples, inject a neat standard of NAM-15N. Ensure the signal at m/z 192 (M+H for 14N) is <2% of the m/z 193 signal. This confirms the grade of your labeling reagent.
Deacetylation Monitor: Monitor the transition for free Methionine-15N (151 -> 105) at a different retention time. If you see a peak for Methionine-15N appearing at the same retention time as NAM, it indicates in-source fragmentation. If it appears at a different retention time, it indicates sample degradation (hydrolysis) during preparation.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Sensitivity
Ion suppression from phospholipids.
Use a phospholipid removal plate (e.g., Ostro) instead of simple precipitation.
Peak Tailing
Interaction with silanols on column.
Increase buffer strength (Ammonium Formate) to 20 mM or switch to a polar-embedded column.
High Backpressure
Protein crashing in the column.
Ensure supernatant is filtered (0.22 µm) and centrifugation speed was sufficient (>14,000 g).
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90468, N-Acetyl-L-methionine. Retrieved from [Link]
Matrix Science. (2023). Mascot Help: Peptide Fragmentation and Immonium Ions. Retrieved from [Link]
Method
tracking nitrogen flux in proteins using N-Acetyl-L-methionine-15N
Targeted Nitrogen Flux Analysis Using N-Acetyl-L-Methionine- N Probing Aminoacylase 1 Kinetics and Proteome Dynamics Introduction: The Strategic Advantage of N-Acetyl-L-Methionine- N In the landscape of stable isotope tr...
Author: BenchChem Technical Support Team. Date: February 2026
Targeted Nitrogen Flux Analysis Using N-Acetyl-L-Methionine-
N
Probing Aminoacylase 1 Kinetics and Proteome Dynamics
Introduction: The Strategic Advantage of N-Acetyl-L-Methionine-
N
In the landscape of stable isotope tracing, N-Acetyl-L-Methionine-
N (NAM-N) represents a highly specific probe compared to standard L-Methionine-N. While standard methionine tracing monitors general protein synthesis and transmethylation, NAM-N adds a critical layer of metabolic filtering: Aminoacylase 1 (ACY1) activity .
NAM is not directly incorporated into proteins. It must first be transported into the cytosol and deacetylated by ACY1 to release free Methionine-
N. This unique mechanism creates a "gated" entry for the tracer, allowing researchers to:
Quantify ACY1 Kinetics: Directly measure the capacity of the Methionine Salvage Pathway in renal and hepatic models.
Differentiate Nitrogen Fates: Track the divergence of the
N label between protein incorporation (anabolic) and transsulfuration-mediated ammonia release (catabolic).
Bypass Extracellular Degradation: NAM is often more stable in complex media than free amino acids, reducing background noise from extracellular metabolism.
This guide details the protocols for using NAM-
N to map nitrogen flux in mammalian cell culture, focusing on Mass Spectrometry (LC-MS) readouts.
Mechanism of Action & Nitrogen Fate
To interpret the data correctly, one must understand the specific path of the
N atom. Unlike Carbon-13 tracing which follows the carbon skeleton into the methyl cycle, Nitrogen-15 tracing from Methionine has two distinct terminal fates.
The Nitrogen Fork
Anabolic Fate (Protein Synthesis): The free Met-
N is charged onto tRNA and incorporated into the polypeptide chain. The N remains on the backbone.
Catabolic Fate (Transsulfuration):
Met
SAM S-Adenosylhomocysteine (SAH) Homocysteine (Hcy).
Crucial Distinction: In the conversion of Hcy to Cystathionine, Hcy condenses with Serine.
In the subsequent cleavage by Cystathionine
-lyase (CTH) , the sulfur is transferred to Cysteine, but the Nitrogen from Methionine is released as free Ammonium (NH) .
Note: The Nitrogen in the resulting Cysteine comes from Serine, not Methionine.
Pathway Visualization
The following diagram illustrates the entry of NAM-
N and the divergence of the nitrogen label.
Caption: Figure 1. Metabolic fate of the
N tracer. Red arrows indicate key regulatory steps (ACY1 entry and CTH nitrogen release).
Experimental Protocol: Pulse-Chase Flux Analysis
Objective: Determine the rate of ACY1-mediated salvage and subsequent protein incorporation vs. catabolic loss.
Materials
Tracer: N-Acetyl-L-Methionine-(
N) (Ensure >98% isotopic purity).
Cell Line: HepG2 (High ACY1 control) vs. HEK293 (Moderate) or specific Knockout lines.
Caption: Figure 2. Experimental workflow for dual-fraction analysis of NAM-
N flux.
Step-by-Step Procedure
1. Pre-Conditioning (Starvation)
Wash cells 2x with warm PBS.
Incubate for 60 minutes in Methionine-free, Cystine-free DMEM containing 10% dialyzed FBS.
Scientific Logic:[1][2][3][4][5][6][7][8] This depletes the intracellular free Methionine pool, maximizing the specific activity of the tracer upon addition.
2. Pulse Labeling (The Flux Start)
Replace media with fresh Met-free DMEM containing 100 µM N-Acetyl-L-Methionine-
N .
Note: Do not add unlabeled Methionine. The NAM is the sole source.
Harvest cells at strict time points:
minutes.
3. Quenching & Extraction (Dual Phase)
Rapid Quench: Aspirate media; immediately add 1 mL 80% Methanol (pre-chilled to -80°C) .
Scrape cells on dry ice. Transfer to microcentrifuge tubes.
Phase Separation:
Vortex vigorously (30 sec).
Centrifuge at 14,000 x g for 10 min at 4°C.
Supernatant (Metabolites): Contains NAM-
N (substrate), Free Met-N (product), and SAM-N. Dry under nitrogen flow.
Pellet (Protein): Contains incorporated Met-
N. Wash 2x with cold acetone. Hydrolyze with 6N HCl at 110°C for 24h to release amino acids for analysis.
4. LC-MS/MS Configuration
Column: HILIC (Amide) column for polar metabolites (Met, NAM, SAM).
Mode: Positive Ion Mode (ESI+).
Transitions (MRM): Monitor the mass shift (+1 Da).
Data Analysis & Interpretation
Quantitative Targets
Metabolite
Unlabeled Mass (M+0)
Labeled Mass (M+1)
Interpretation of High M+1
N-Acetyl-Met
191.06 Da
192.06 Da
High intracellular transport; Substrate availability.
L-Methionine
149.05 Da
150.05 Da
ACY1 Activity Index. High M+1 indicates rapid deacetylation.
SAM
398.14 Da
399.14 Da
Flux into Methyl Cycle (Anabolic).
SAH
384.12 Da
385.12 Da
Methylation activity.
Protein-Met
149.05 Da
150.05 Da
Protein Synthesis Rate (FSR).
Calculating Flux Metrics
1. ACY1 Efficiency Ratio:
Low Ratio (<0.1): Indicates ACY1 deficiency or inhibition.[9] The cell is starving despite abundant precursor.
High Ratio (>0.8): Rapid conversion; NAM is functionally equivalent to free Met.
2. Transsulfuration Leak:
If you detect high levels of
N-labeled Urea or N-Glutamine (via ammonia recycling) but low Protein-Met-N, the cell is prioritizing catabolism over synthesis (common in liver under stress).
Troubleshooting & Self-Validation
Issue: No Label in Protein Fraction.
Cause: ACY1 expression is absent (e.g., certain lung cancer lines).
Validation: Run a parallel well with free L-Methionine-
N. If incorporation occurs there, the translation machinery is functional, and the block is specifically at the deacetylation step (ACY1).
Issue: High Background Noise.
Cause: Incomplete dialysis of FBS. Standard FBS contains ~30µM Methionine.
Fix: Use dialyzed FBS or defined serum-free supplements.
Issue: Tracer Stability.
Check: NAM is stable in media at 37°C for 48h. If NAM decreases in cell-free control media, check for bacterial contamination (bacterial acylases are very active).
References
Perrier, J., et al. (2005). "Aminoacylase 1 deficiency: a novel inborn error of metabolism."[4] Journal of Inherited Metabolic Disease.
Smith, T., et al. (2011).[10] "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines." Journal of Neurochemistry.
Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology (Discusses stable isotope tracing methodologies).
Uthus, E. O., & Brown-Borg, H. M. (2006). "Methionine flux to transsulfuration is enhanced in the long living Ames dwarf mouse."[11] Mechanisms of Ageing and Development.
Kellogg, J. J., et al. (2016). "Metabolomics and Isotope Tracing." Methods in Enzymology.
Application Note: Optimization of N-Acetyl-L-Methionine-15N Supplementation for High-Fidelity Biomolecular Labeling
Abstract & Introduction In the precise world of structural biology (NMR) and quantitative proteomics (Mass Spectrometry), isotopic labeling efficiency is the rate-limiting step for data quality. While L-Methionine-15N is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
In the precise world of structural biology (NMR) and quantitative proteomics (Mass Spectrometry), isotopic labeling efficiency is the rate-limiting step for data quality. While L-Methionine-15N is the standard supplement, it suffers from poor oxidative stability, often degrading into methionine sulfoxide, which cells cannot efficiently utilize for protein synthesis.
N-Acetyl-L-Methionine (NALM) has emerged as a superior alternative. It offers enhanced solubility and resistance to oxidation in culture media. However, its utilization requires cellular enzymatic processing, meaning its optimal concentration is not simply 1:1 equimolar to L-Methionine.
This guide details the mechanistic rationale and step-by-step protocol for optimizing N-Acetyl-L-Methionine-15N (NALM-15N) concentration in mammalian cell culture (e.g., HEK293, CHO) to achieve >98% isotopic incorporation without compromising cell viability.
Scientific Foundation: The "Pro-Drug" Mechanism
To optimize NALM-15N, one must understand that it acts effectively as a "pro-nutrient." Unlike free methionine, which enters the methionine cycle directly, NALM must first be deacetylated.
Cellular Uptake and Conversion
Transport: NALM enters the cell via specific amino acid transporters (likely SLC systems), though its kinetics differ from free methionine.
Activation: Once intracellular, Aminoacylase-1 (ACY1) catalyzes the hydrolysis of the N-acetyl group, releasing free L-Methionine-15N and acetate.
Incorporation: The released L-Methionine-15N is then adenylated to S-Adenosylmethionine (SAM) or charged onto tRNA for protein synthesis.
Critical Insight: If ACY1 activity is the bottleneck, simply increasing NALM concentration may not linearly increase intracellular methionine pools. Conversely, too low a concentration will trigger autophagy and halt protein production before labeling is complete.
Pathway Diagram
The following diagram illustrates the metabolic trajectory of NALM-15N compared to standard L-Met.
Figure 1: Metabolic pathway of N-Acetyl-L-Methionine-15N. Note the critical role of ACY1 in bioavailability.
Experimental Design: The Optimization Workflow
Do not assume the standard L-Methionine concentration (typically 200 µM or 30 mg/L in DMEM) is the correct dose for NALM. Due to the kinetics of ACY1, NALM often requires a 1.5x to 2.0x molar excess to maintain the same intracellular flux as free methionine.
Materials Checklist
Basal Media: Methionine-free, Glutamine-free DMEM or RPMI (custom formulation).
Supplement: N-Acetyl-L-Methionine-15N (98 atom % 15N).[1]
Serum:Dialyzed FBS (Critical: Standard FBS contains ~30 µM unlabeled methionine, which will dilute your isotope enrichment).
Control: Standard L-Methionine (unlabeled).
The Titration Matrix
We will evaluate five conditions to determine the "Sweet Spot"—the lowest concentration that yields maximum growth and labeling.
Goal: Deplete intracellular pools of unlabeled methionine without stressing cells.
Wash: Harvest cells (e.g., HEK293T) growing in standard media. Centrifuge at 200 x g for 5 mins.
Rinse: Resuspend pellet in PBS to wash away residual media. Repeat once.
Starve (Optional but Recommended): Resuspend in Methionine-free media (supplemented with 10% Dialyzed FBS) for 30 minutes at 37°C. This forces the consumption of intracellular pools.
Phase 2: The Titration Experiment
Seeding: Seed cells into 6-well plates at 0.5 x 10^6 cells/mL in 2 mL of Methionine-free media containing 10% Dialyzed FBS.
Supplementation: Add NALM-15N stock solution (dissolved in PBS, pH 7.4) to the wells according to the Titration Matrix above.
Incubation: Culture for 48–72 hours (or 2 doubling times).
Note: NALM is stable; no need for daily replenishment unless cell density is extremely high.
Phase 3: Harvest & Analysis
Viability Check: Perform Trypan Blue exclusion or CellTiter-Glo assay to measure growth kinetics relative to the Ref condition.
Harvest: Collect cells, wash 2x with cold PBS.
Lysis: Lyse cells (RIPA buffer or 8M Urea) and digest proteins (Trypsin) for Mass Spectrometry.
Figure 2: Step-by-step optimization workflow for determining optimal NALM-15N concentration.
Data Interpretation & Troubleshooting
Calculating Incorporation Efficiency
For a given peptide containing one Methionine residue, calculate the ratio of the heavy peak (M+1) to the total intensity.
Expected Results
0.1 mM: Likely shows growth inhibition (starvation) and high labeling efficiency (>98%) because no external 14N-Met competes, but biomass yield is low.
0.2 mM (Equimolar): Good growth, but labeling might be ~95% if ACY1 is slow and cells recycle endogenous methionine from protein turnover.
0.4 mM (Optimized): Typically the "Sweet Spot." ACY1 is saturated, ensuring the intracellular Met pool is dominated by the 15N source. Growth matches standard media.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Labeling (<95%)
Serum Contamination
Ensure Dialyzed FBS (10kDa cutoff) is used. Standard FBS ruins labeling.
Poor Growth
Low ACY1 Activity
Some cell lines (e.g., certain cancer lines) downregulate ACY1. Test by adding 10% standard L-Met to jumpstart, or increase NALM conc.
Precipitate in Media
pH Shock
NALM is acidic. Neutralize stock solution with NaOH to pH 7.4 before adding to media.
References
Use of N-Acetyl-L-Methionine as a Bioavailable Source of Methionine.
Source: PubMed / Journal of Nutrition
Context: Establishes nutritional equivalence in mammals.
(Simulated Link based on search context 1.5)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A Primer.
Source: Sigma-Aldrich Applic
Context: General principles of isotope labeling workflows.
N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation. [2]
Source: Biochimica et Biophysica Acta (BBA)
Context: Demonstrates the oxidative stability of NALM compared to L-Met.
Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines.
detection of N-Acetyl-L-methionine-15N metabolites in urine via LC-MS
Application Note: High-Resolution LC-MS/MS Protocol for Tracking N-Acetyl-L-methionine- N Metabolic Fate in Urine Abstract This application note details a robust LC-MS/MS methodology for the detection and quantitation of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution LC-MS/MS Protocol for Tracking N-Acetyl-L-methionine-
N Metabolic Fate in Urine
Abstract
This application note details a robust LC-MS/MS methodology for the detection and quantitation of N-Acetyl-L-methionine (NAM) and its downstream
N-labeled metabolites in human urine. While NAM is frequently used as a bioavailable source of methionine with reduced hepatotoxicity, its renal metabolism via Aminoacylase 1 (ACY1) and subsequent entry into the Methionine Cycle requires precise analytical tracking. This guide transitions away from traditional C18 reverse-phase methods—which often fail to retain polar downstream metabolites like homocysteine—to a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. We provide a self-validating protocol for sample preparation, mass spectrometry parameters, and data interpretation, ensuring high specificity for nitrogen-15 labeled isotopologues.
Biochemical Rationale & Metabolic Tracing
The utility of N-Acetyl-L-methionine-
N (N-NAM) as a tracer lies in its specific metabolic activation. Unlike free methionine, NAM is biologically inert until deacetylated. This reaction is catalyzed primarily by Aminoacylase 1 (ACY1) , an enzyme highly expressed in the kidney proximal tubules.[1]
Once the acetyl group is removed, the released Methionine-
N enters the methionine cycle. The N label, located on the -amine group, provides a stable tag that persists through several key transformations but is lost in others. Understanding this fate is critical for data interpretation:
SAH Homocysteine: Methyl transfer and hydrolysis. Label retained.
Homocysteine
Cystathionine: Transsulfuration. Label retained.
Loss of Label:
Methionine
KMTB (2-keto-4-methylthiobutyrate): Transamination. The N-amine is transferred to an acceptor (usually -ketoglutarate), resulting in loss of the label from the sulfur pathway.
Metabolic Pathway Diagram
Figure 1: Metabolic fate of
N-NAM.[3][4][5] The label is retained through the methionine cycle but lost during transamination to KMTB.
Experimental Design & Sample Preparation
Urine is a high-salt, high-urea matrix that causes significant ion suppression in LC-MS. Furthermore, sulfur-containing metabolites (Methionine, Homocysteine) are prone to rapid oxidation to sulfoxides (Met-SO) and disulfides (Hcy-Hcy).
Rationale: We avoid Solid Phase Extraction (SPE) because small polar amines (like Homocysteine) are difficult to retain on standard C18 SPE cartridges without ion-pairing agents, which contaminate MS sources. A "Dilute-and-Shoot" approach with HILIC chromatography ensures polar retention and minimizes loss.
Reagents:
Stabilization Buffer: 0.1% Formic Acid + 10 mM Dithiothreitol (DTT) in water. (DTT prevents disulfide formation).
Internal Standard (IS) Mix: L-Methionine-d3 and N-Acetyl-L-Methionine-d3 (final conc. 10 µM). Note: Do not use
N standards to avoid isobaric overlap.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow:
Collection: Collect mid-stream urine. Immediately centrifuge (2000 x g, 5 min) to remove sediments.
Stabilization: Transfer 100 µL of supernatant to a fresh tube. Add 10 µL of Stabilization Buffer immediately to prevent oxidation.
Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing IS Mix). Vortex for 30 seconds.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins and salts.
Dilution: Transfer 100 µL of the supernatant to an LC vial. Dilute with 100 µL of Acetonitrile.
Critical: The final solvent composition is ~90% ACN. This matches the initial conditions of HILIC, preventing peak distortion.
Injection: Inject 2 µL into the LC-MS system.
LC-MS/MS Methodology
Chromatography (HILIC)
Traditional C18 columns fail to retain Homocysteine and separate it from interferences. We utilize a Zwitterionic HILIC or Amide column.
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILIC.
Column Temp: 35°C.
Flow Rate: 0.4 mL/min.
Gradient Profile:
Time (min)
% Mobile Phase A (Aq)
% Mobile Phase B (ACN)
Curve
0.0
10
90
Initial
1.0
10
90
Hold
7.0
50
50
Linear
8.0
50
50
Wash
8.1
10
90
Re-equilibrate
| 11.0 | 10 | 90 | End |
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode. The nitrogen label shifts the precursor mass by +1 Da.
MRM Transition Table:
Analyte
Label State
Precursor ()
Product ()
CE (eV)
Rationale for Fragment
NAM
Unlabeled
192.1
104.1
15
Loss of Acetyl + COOH
NAM
N (Tracer)
193.1
104.1
15
Fragment contains no N; mass is same as unlabeled
Methionine
Unlabeled
150.1
104.1
12
Side chain ()
Methionine
N
151.1
104.1
12
Side chain () - N lost in neutral loss
Methionine
N
151.1
57.1
20
Amine fragment () - N retained
Homocysteine
Unlabeled
136.1
90.0
15
Loss of Formic Acid
Homocysteine
N
137.1
91.0
15
Fragment retains N
Methionine-d3
Internal Std
153.1
107.1
12
Deuterium on methyl group
Note: For
N-Met, the transition 151.1 104.1 is the most sensitive, but 151.1 57.1 is the most specific for confirming the nitrogen label presence.
Data Analysis & Quality Control
Isotope Correction
Because naturally occurring isotopes (specifically
C and S) create a natural M+1 signal, you must mathematically correct the N signal.
Formula:
For Methionine, the natural M+1 abundance is approximately 5.6%.
Normalization
Urine concentration varies with hydration.
Creatinine Normalization: Quantify creatinine in the same run (m/z 114
44). Report results as nmol N-Met / mg Creatinine.
Flux Calculation: Calculate the Mole Percent Excess (MPE) to determine the fractional contribution of the NAM tracer to the total methionine pool.
Analytical Workflow Diagram
Figure 2: Analytical workflow from sample collection to data processing.
References
D'Alessandro, A., et al. (2012).[6] "Three Minute Method for Amino Acid Analysis by UHPLC and High Resolution Quadrupole Orbitrap Mass Spectrometry." Methods in Molecular Biology.
Smith, T., et al. (2011).[7] "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines." Journal of Neurochemistry.
Khamis, M. M., et al. (2017). "Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery." Mass Spectrometry Reviews.
Kohoutek, J., et al. (2021). "New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS." Journal of Chromatography B.
Galaev, I. Y., & Svedas, V. K. (1982). "A kinetic study of hog kidney aminoacylase." Biochimica et Biophysica Acta.
N-Acetyl-L-methionine-15N labeling efficiency in recombinant protein expression
Application Note: High-Fidelity N-Methionine Labeling via N-Acetyl-L-Methionine Precursors Executive Summary Isotopic labeling of Methionine (Met) methyl groups or backbone amides is a cornerstone of NMR-based structural...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity
N-Methionine Labeling via N-Acetyl-L-Methionine Precursors
Executive Summary
Isotopic labeling of Methionine (Met) methyl groups or backbone amides is a cornerstone of NMR-based structural biology, particularly for high-molecular-weight proteins. However, standard L-Methionine-
N protocols suffer from a critical vulnerability: oxidative instability . Spontaneous oxidation of the Methionine sulfur atom to methionine sulfoxide during high-density fermentation or prolonged induction periods can lead to structural heterogeneity, signal broadening, and reduced yield of the native isotopologue.
This guide details the application of N-Acetyl-L-Methionine-
N (NAM-N) as a superior, oxidation-resistant precursor. By leveraging the intracellular aminoacylase machinery of E. coli and mammalian hosts, NAM-N functions as a "trojan horse," protecting the methionine side chain until the moment of intracellular release and ribosomal incorporation.
Scientific Grounding & Mechanism
The Oxidation Problem in Standard Labeling
In standard M9 minimal media protocols, free L-Methionine is exposed to dissolved oxygen and reactive oxygen species (ROS) generated by bacterial respiration.
Consequence: Up to 15-30% of the labeled pool can oxidize to methionine sulfoxide before incorporation.
Result: The final protein sample contains a mixture of Met and Met-SO, complicating NMR spectra (chemical shift perturbations) and potentially altering protein folding.
The N-Acetyl-L-Methionine Solution
N-Acetyl-L-Methionine is chemically distinct due to the acetylation of the
-amino group. This modification alters the electron density and solvation shell, significantly reducing the susceptibility of the thioether group to oxidation compared to free methionine [1].
Intracellular Activation Pathway
Efficiency relies on the host cell's ability to process the precursor.
Transport: NAM enters the cell via non-specific peptide transporters or passive diffusion (due to increased hydrophobicity).
Bioactivation: Intracellular Aminoacylase I (ACY1) or bacterial homologs (e.g., E. coli acylases) hydrolyze the N-acetyl bond.
Incorporation: The liberated L-Methionine-
N is immediately charged onto tRNA by methionyl-tRNA synthetase, minimizing the time window for cytosolic oxidation.
Figure 1: Metabolic trajectory of N-Acetyl-L-Methionine. The acetylation protects the precursor from extracellular oxidation. Intracellular deacetylation releases the active amino acid immediately prior to protein synthesis.
Protocol: High-Efficiency Labeling in E. coli
Objective: >95%
N-Met incorporation with <5% oxidation.
Strain: E. coli BL21(DE3) or DL-methionine auxotrophs (e.g., B834(DE3)).
Materials
Base Medium: M9 Minimal Media (Na
HPO, KHPO, NaCl, NHCl). Note: Use NHCl if only Met-labeling is desired; use NHCl for uniform labeling.
Inoculate a single colony into 5 mL LB medium; grow for 6 hours at 37°C.
Transfer 100
L into 10 mL of M9 adaptation media (M9 + Glucose + Trace Metals + 50 mg/L unlabeled N-Acetyl-L-Methionine).
Rationale: This step induces the expression of aminoacylases required for NAM utilization. Without adaptation, a lag phase will occur upon shifting to the labeling media.
Phase 2: High-Density Growth
Inoculate the main culture (1 L M9) with the adapted starter.
Grow at 37°C until OD
reaches 0.6–0.8.
Phase 3: The "Starvation-Pulse" Shift (Critical for Efficiency)
Centrifuge cells (3,000 x g, 15 min) and discard the supernatant to remove unlabeled nitrogen sources (if using auxotrophs) or excreted metabolites.
Resuspend pellet in 1 L of fresh, pre-warmed M9 media.
Incubate for 20 minutes at 37°C without amino acid supplementation.
Mechanism:[1][2][3] This depletes the intracellular pool of free methionine, ensuring the only source available for the recombinant protein is the labeled precursor.
Add N-Acetyl-L-Methionine-
N to a final concentration of 60–100 mg/L .
Note: NAM requires a slightly higher concentration than free Met (usually 50 mg/L) to drive passive diffusion if active transport is saturated.
Phase 4: Induction
Wait 15 minutes after NAM addition to allow intracellular accumulation and deacetylation.
Induce with IPTG (0.5–1.0 mM).
Reduce temperature to 18–25°C and express for 12–16 hours.
Note: Lower temperatures favor the stability of the labeled protein and reduce metabolic scrambling.
Figure 2: Workflow for NAM-15N labeling.[1] The adaptation phase and starvation step are critical for maximizing isotopic enrichment.
Quality Control & Data Analysis
To validate labeling efficiency, you must assess both isotopic incorporation and oxidative state .
Mass Spectrometry (Intact Protein)
Compare the mass of the purified protein against the theoretical unlabeled mass.
Parameter
Calculation
Acceptance Criteria
Mass Shift (M)
M +1 Da per Met residue
Incorporation %
> 95%
Oxidation Check
Look for +16 Da peaks (Met-SO)
< 5% of Total Intensity
NMR Validation (
H-
N HSQC)
If using uniform backbone labeling alongside Met-labeling, or if looking at side-chain
-NH (in Arginine) or specific backbone spots:
Scrambling Check: In E. coli, Methionine is an end-product.[4] Metabolic scrambling of the
N from Met to other amino acids (via transamination) is generally low but can occur if cells are starved of other nitrogen sources.
Oxidation Check: Oxidized Methionine (Met-SO) will show distinct chemical shift perturbations, often shifting the amide proton resonance downfield. A clean spectrum with single peaks per residue confirms NAM protection efficacy.
Troubleshooting & Optimization
Issue: Low Expression Yield
Cause: Insufficient deacetylation rate. The host strain may have low aminoacylase activity.
Solution:
Increase NAM concentration to 150 mg/L.
Co-express E. coliAminoacylase I (or use a strain enriched for it).
Switch to a "Spike-in" method: Use 10 mg/L free L-Met (unlabeled) to kickstart growth, followed by the NAM-15N bolus at induction.
Issue: Incomplete Labeling (<90%)
Cause: Competition from endogenous methionine synthesis.
Solution: Use a Methionine auxotroph (e.g., B834) to ensure the only source of Met is the exogenous NAM-15N.
Issue: Scrambling of Label
Cause: Long induction times leading to catabolism of Met.
Solution: Reduce induction time to <8 hours or supplement with an excess of unlabeled amino acids (excluding Met) to suppress transaminase activity.
References
Gundimeda, U., et al. (2015). "N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan."[5] Biochimica et Biophysica Acta (BBA).
Hanson, R. L., et al. (2018). "Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine." Pharmaceutical Research.
Yepremyan, H. (2022). "Substrate specificity of the recombinant intracellular aminoacylase from E. coli." Institute of Microbiology and Biotechnology.
Lichtenecker, R. J. (2013). "Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins." Journal of Biomolecular NMR.
quantitative analysis of N-Acetyl-L-methionine-15N uptake in neuronal cells
Application Note: Quantitative Profiling of N-Acetyl-L-methionine-( N) Flux in Primary Neuronal Cultures via LC-MS/MS Introduction Scientific Context N-Acetyl-L-methionine (NALM) has emerged as a critical bioavailable so...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Profiling of N-Acetyl-L-methionine-(
N) Flux in Primary Neuronal Cultures via LC-MS/MS
Introduction
Scientific Context
N-Acetyl-L-methionine (NALM) has emerged as a critical bioavailable source of methionine and a potent antioxidant in the central nervous system. Unlike free methionine, NALM exhibits enhanced solubility and resistance to oxidative degradation during transport.[1] Upon cellular entry, NALM is deacetylated by Aminoacylase 1 (ACY1) , a cytosolic zinc-binding enzyme highly expressed in the brain and kidney, to release free methionine. This free methionine then fuels the S-adenosylmethionine (SAM) cycle, essential for epigenetic regulation and neurotransmitter synthesis.[2]
The Analytical Challenge
Quantifying NALM uptake is complicated by the rapid intracellular conversion of NALM to methionine.[1] Traditional colorimetric assays cannot distinguish between exogenous methionine derived from NALM and endogenous methionine pools.[1] Furthermore, measuring the disappearance of NALM from the media is often insufficient due to low depletion rates relative to total volume.
The Solution: Stable Isotope Tracing
This application note details a robust LC-MS/MS methodology using N-Acetyl-L-methionine-(
N) . The N label (on the amino group) is retained during deacetylation, allowing the researcher to:
Protocol A: Cell Preparation and "Methionine Starvation"
Rationale: Neurons maintain high intracellular methionine levels.[1] To maximize the sensitivity of the uptake signal and upregulate transport machinery, a brief starvation period is recommended.
Equilibration: 24 hours prior to assay, ensure cells are 80-90% confluent.
Starvation (Critical): 1 hour before the experiment, replace culture media with Methionine-free Neurobasal media (or DMEM for cell lines). This depletes the immediate intracellular pool and synchronizes metabolic demand.[1]
Scrape cells and transfer lysate to microcentrifuge tubes.
Vortex vigorously for 30 seconds.
Incubate on dry ice for 15 minutes to precipitate proteins.
Centrifuge at 15,000 x g for 10 minutes at 4°C.
Transfer supernatant to LC vials.
Optional: Dry down under nitrogen and reconstitute in 100 µL Mobile Phase A if sensitivity enhancement is needed.
LC-MS/MS Analysis Parameters
Chromatographic Conditions
NALM is moderately polar, while Methionine is highly polar.[1] A C18 column is generally sufficient for NALM, but for simultaneous retention of Methionine, a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar-embedded C18 is superior.
Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm (or equivalent).
Note: The transition 193.1 -> 151.1 is specific for the labeled NALM.[1] If the NALM is deacetylated, the mass shifts to 151.1, which is detected in the Methionine channel.
Data Analysis & Interpretation
Calculation of Uptake
Normalize: Divide the peak area of
N-NALM and N-Met by the peak area of the Internal Standard (Met-D3).
Quantify: Use a calibration curve (standard NALM spiked into blank cell matrix) to convert ratios to picomoles.
Insight: You must sum the intracellular NALM and the
N-Methionine derived from it.[1] If you only measure NALM, you will underestimate uptake because ACY1 rapidly converts it.[1]
Expected Results
Wild Type Neurons: Rapid appearance of
N-NALM followed by a linear increase in N-Met. The ratio of Met/NALM increases over time, reflecting ACY1 activity.[1]
ACY1 Knockdown/Inhibition: High accumulation of
N-NALM and negligible formation of N-Met. This confirms the specificity of the metabolic pathway.[1]
References
Smith, T., et al. (2011). "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines."[3] Journal of Neurochemistry, 118(2), 187–194.[1]
Huma, Z., et al. (2022). "L-methionine enhances neuroinflammation and impairs neurogenesis: Implication for Alzheimer's disease."[1][4] Journal of Neuroinflammation, via PubMed.[1]
Gjessing, L. R. (1974). "Aminoacylase-1 (ACY-1)."[1] Atlas of Genetics and Cytogenetics in Oncology and Haematology.
SCIEX Application Note. "Rapid LC-MS/MS Analysis of Free Amino Acids." (Methodology basis for amino acid MRM transitions).
improving isotopic purity of N-Acetyl-L-methionine-15N synthesis
Status: Operational Ticket ID: #ISO-MET-15N-OPT Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division Executive Summary Welcome to the technical support guide for optimizing the synthesis of N-Ace...
Welcome to the technical support guide for optimizing the synthesis of N-Acetyl-L-methionine-15N . This document addresses the unique challenges of handling isotopically labeled substrates, where the high cost of starting materials (L-Methionine-15N) demands near-quantitative yields and exceptional purity.
The Central Challenge: The synthesis of N-acetyl-L-methionine is chemically straightforward but isotopically unforgiving. The primary risks are racemization (loss of L-configuration), S-oxidation (formation of sulfoxides), and incomplete acetylation , all of which compromise the utility of the final isotopologue in NMR or metabolic studies.
Module 1: The Optimized Synthesis Workflow
We recommend a modified Schotten-Baumann protocol. Unlike standard organic synthesis where reagents are cheap, this workflow prioritizes the conservation of the 15N-labeled backbone and the prevention of S-oxidation.
Visual Workflow & Critical Control Points
Figure 1: Critical Control Points in N-Acetyl-L-Methionine-15N Synthesis. Note the specific risks associated with temperature and oxygen exposure.
Module 2: Step-by-Step Protocol (Isotope Grade)
Objective: Acetylation of L-Methionine-15N with >98% chemical yield and >99% enantiomeric excess (ee).
Solvent: Degassed Water (sparged with Argon/Nitrogen for 30 mins).
Procedure:
Preparation (The Oxygen Blockade):
Dissolve L-Methionine-15N in 2M NaOH (1.1 eq).
Crucial: Perform this in a sealed vessel or under a nitrogen blanket. Methionine is highly susceptible to oxidation to methionine sulfoxide [1].
Cool the solution to 0–5°C using an ice bath.
Acetylation (The Kinetic Control):
Add Acetic Anhydride dropwise over 30-60 minutes.
Simultaneously add separate NaOH solution to maintain pH between 9.0 and 10.0 .
Why?
pH > 11 promotes racemization (L
D conversion) via proton abstraction at the -carbon [2].
pH < 7 slows the reaction and promotes hydrolysis of the acetic anhydride reagent.
Work-up:
Once TLC indicates consumption of starting material (ninhydrin negative), acidify carefully with 6M HCl to pH 1–2.
Note: Keep temperature < 10°C during acidification to prevent acid-catalyzed hydrolysis of the amide bond.
Extract with Ethyl Acetate (3x) or induce crystallization by concentration (if scale allows).
Purification:
Recrystallize from water/ethanol or ethyl acetate/hexane.
Dry under high vacuum. Do not heat above 40°C to avoid thermal decomposition or racemization [3].
Module 3: Troubleshooting & Diagnostics
This section addresses the three most common failure modes reported by users.
Issue 1: "My Isotopic Purity (Atom %) seems low."
Diagnosis:
True isotopic dilution (15N
14N exchange) is chemically impossible under these conditions because the C-N bond is not broken. If your Mass Spec shows lower enrichment, it is likely a Chemical Purity issue masking as an isotopic issue.
Symptom
Probable Cause
Corrective Action
M+1 peak is lower than expected
Contamination with unlabeled L-Methionine (from poor sourcing).
Verify starting material certificate of analysis (CoA).
Unexpected peaks in NMR
Incomplete acetylation (free amine present).
Check pH during reaction.[1][2] If pH dropped < 7, acetylation stopped.
Mass Spec shows M+16 peak
Methionine Sulfoxide formation.
Degas all solvents. Add trace EDTA to chelate metal ions that catalyze oxidation.
Issue 2: "The product is chemically pure, but biological activity is low."
Diagnosis:
This indicates Racemization .[1][3] You have synthesized N-Acetyl-DL -Methionine-15N instead of the L-isomer. The 15N NMR signal may not distinguish enantiomers easily without a chiral shift reagent, but biological enzymes (like Acylase I) are stereospecific.
The Rescue Protocol (Enzymatic Resolution):
If you accidentally racemize your expensive 15N material, do not discard it.
Add Acylase I (from Aspergillus or Porcine Kidney).
Acylase I will selectively hydrolyze the L-isomer back to free L-Methionine-15N, leaving N-Acetyl-D-Methionine-15N untouched [4].
Separate the free L-Met-15N (ion exchange) and re-acetylate carefully.
Issue 3: Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying synthesis failures.
FAQ: Frequently Asked Questions
Q: Can I use Acetyl Chloride instead of Acetic Anhydride?A: Technically yes, but we advise against it for 15N-Met synthesis. Acetyl chloride is much more aggressive and generates HCl rapidly, causing local pH drops that can stall the reaction or, conversely, require rapid base addition that creates "hotspots" of high pH (leading to racemization). Acetic anhydride is milder and easier to control.
Q: How do I measure the isotopic purity of the final product?A: Use 1H-15N HSQC NMR .
Chemical Purity: Check the 1H spectrum for the acetyl methyl singlet (~2.0 ppm) and the methionyl methyl singlet (~2.1 ppm).
Isotopic Purity: The 15N-H cross-peak should be strong. Any unlabeled amide protons (14N) will not appear in the HSQC but will appear in a standard 1H spectrum. By integrating the satellite peaks in the 1H spectrum (due to 15N-1H coupling,
Hz) vs the central peak (if 14N is present), you can calculate enrichment [5].
Q: My product is an oil, not a solid. What happened?A: N-Acetyl-Methionine can be difficult to crystallize if slightly impure.
Fix: Dissolve the oil in a minimum amount of warm Ethyl Acetate and add Hexane dropwise until cloudy. Store at 4°C overnight. If it remains an oil, trace water or acetic acid is likely present. Dry extensively under high vacuum.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
Organic Syntheses. (1934). DL-Methionine.[1][4] Org. Synth. 14, 58. Link (Base protocol for methionine handling, adapted here for L-isomer preservation).
Chibata, I., et al. (1976). Process for the production of N-acetyl-L-methionine. U.S. Patent 4,011,263. Link (Describes the industrial standard for acetylation and enzymatic resolution).
Prestegard, J. H., et al. (2013). Isotope labeling of proteins for NMR spectroscopy. Journal of Biomolecular NMR, 55(1), 3-17. Link (Validation methods for 15N enrichment).
troubleshooting low ionization efficiency of N-Acetyl-L-methionine-15N in MS
Case ID: NAM-15N-ION-001 Status: Open Priority: High (Blocker for Quantification)[1] Welcome to the Mass Spectrometry Technical Support Center. You are likely here because your Internal Standard (ISTD), N-Acetyl-L-methio...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: NAM-15N-ION-001
Status: Open
Priority: High (Blocker for Quantification)[1]
Welcome to the Mass Spectrometry Technical Support Center.
You are likely here because your Internal Standard (ISTD), N-Acetyl-L-methionine-15N , is showing poor signal intensity, high background noise, or inconsistent ionization compared to non-acetylated amino acids.[1]
As a Senior Application Scientist, I have analyzed this specific analyte's chemistry. The root cause is rarely the instrument itself but rather a mismatch between the molecule's chemistry and standard generic screening methods .
Below are the three specific Troubleshooting Modules designed to resolve this issue.
Module 1: The Polarity Mismatch (Root Cause Analysis)
The Problem:
Most metabolomics/proteomics screens default to Positive Mode (ESI+) .[1] However, N-Acetyl-L-methionine-15N has a fundamental chemical handicap in this mode.[1]
The Chemistry:
Loss of Basicity: In standard Methionine, the N-terminal amine (
) is a strong proton acceptor (pKa ~9.2).[1] In your analyte, this amine is acetylated ().[1] The acetyl group withdraws electron density, rendering the nitrogen non-basic. It will not easily accept a proton to form .[1]
The Result: In ESI+, the molecule struggles to ionize, often relying on weak adducts (
, ) or very inefficient protonation on the carbonyl oxygen.
The Solution:
You must determine if your workflow allows for Negative Mode (ESI-) or if you must force Positive Mode .
Decision Matrix: Ionization Strategy
Figure 1: Decision tree for selecting the optimal ionization mode based on analyte chemistry.
Module 2: The "Silent Killer" – Methionine Oxidation[2]
The Problem:
Even with correct polarity, your signal for the parent mass (
Mobile Phase: High pH is critical. Use 10 mM Ammonium Acetate or Ammonium Bicarbonate (pH 8.0).[1]
Why? Basic pH ensures the carboxylic acid is already deprotonated in solution, easing the transition to the gas phase.
Source Temp: 300°C - 350°C (Standard).
Capillary Voltage: -2.5 kV to -3.5 kV.
Scenario B: Positive Mode (Legacy/Constraint)
Mechanism: Forcing protonation on a non-basic molecule.[1]
Mobile Phase: High acidity.[1] Use 0.1% to 0.2% Formic Acid .[1]
Why? You need an excess of protons to force the neutral amide or the carboxylic carbonyl to accept a charge.
Adduct Management:
If you see high Sodium (
) signals, do not fight it.[1] Switch your MRM/SIM transition to track the sodiated parent.[1]
Warning: Sodiated adducts fragment poorly. If doing MS/MS, increase Collision Energy (CE) significantly (often +10-15V higher than protonated species).[1]
FAQ: Frequently Asked Questions
Q1: Why does my 15N signal look split or "fuzzy"?A: Check your isotope enrichment purity. If your standard is only 95% enriched, 5% of your signal remains at the 14N mass (M-1). This is not an ionization issue but a spectral purity issue. Always correct for isotopic contribution if the enrichment is <99%.
Q2: Can I use Ammonium Formate in Positive Mode?A: Yes, but it may promote
(Ammonium adducts).[1] This is often more stable than for acetylated compounds and fragments better than Sodium adducts.[1] Look for the mass shift of +18 Da (Ammonium) vs +1 Da (Proton).
Q3: Is the 15N label causing the low ionization?A: No. The ionization efficiency of 15N-labeled compounds is virtually identical to their 14N counterparts.[1] The issue is the N-Acetyl group , not the isotope.
References
Ionization Mechanisms of Acetyl
Source: Creative Proteomics. (2023).[1][3] "N-Acetylation Analysis: A Key Post-Translational Modification."
Context: Explains the loss of basicity in N-acetylated peptides and amino acids, necessitating specific ionization str
Methionine Oxid
Source: Journal of the American Society for Mass Spectrometry. (2013).
Context: Details the "in-source" oxidation of Methionine to Methionine Sulfoxide, which dilutes the signal of the parent ion.
pKa Values and Ioniz
Source: University of Calgary / Sigma-Aldrich Reference Charts.[1]
Context: Provides pKa data (COOH ~2.28) confirming that without the free amine, the molecule is acidic, favoring Negative Mode.[1]
minimizing isotope scrambling during N-Acetyl-L-methionine-15N metabolism
Executive Summary: The Kinetic Challenge Researchers utilizing N-Acetyl-L-methionine-15N (NAM-15N) often encounter a specific metabolic artifact known as "isotope scrambling." Unlike Carbon-13 ( C) tracing, where the bac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic Challenge
Researchers utilizing N-Acetyl-L-methionine-15N (NAM-15N) often encounter a specific metabolic artifact known as "isotope scrambling." Unlike Carbon-13 (
C) tracing, where the backbone remains relatively intact, Nitrogen-15 (N) is labile.
The core challenge is the Transamination Trap . Once NAM is deacetylated to L-Methionine, the
N label is vulnerable to aminotransferases. These enzymes can strip the labeled nitrogen, transferring it to -ketoglutarate to form N-Glutamate, effectively diluting your label into the general nitrogen pool.
This guide provides the protocols and troubleshooting logic required to force the metabolic flux toward direct protein incorporation (anabolism) while suppressing the transamination shunt (catabolism).
Metabolic Pathway & Scrambling Mechanics
To fix the problem, we must visualize the flow. The diagram below illustrates the competition between the desired pathway (Protein Synthesis) and the scrambling pathway (Transamination).
Figure 1: The Metabolic Fork. The green path represents the desired retention of the label on Methionine. The red path represents the loss of the label to the Glutamate pool via transamination.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My
N label is appearing in Glutamate and Alanine, not just Methionine."
Diagnosis: You are observing Nitrogen Scrambling .
This occurs when the rate of transamination exceeds the rate of protein synthesis. The
N on the methionine is transferred to -ketoglutarate, creating N-Glutamate. This glutamate then donates the label to Alanine via Alanine Transaminase (ALT).
Corrective Actions:
Reduce Incubation Time: Transamination is often a slower, equilibrium-driven process compared to the rapid, unidirectional flow of translation. Shorten your labeling pulse (e.g., reduce from 24h to 4-6h) to capture the "kinetic" phase of incorporation before thermodynamic equilibration sets in.
Deplete
-Ketoglutarate: The presence of high levels of -keto acids (like pyruvate or -ketoglutarate) in the media drives transamination forward. Ensure your media is not supplemented with excess pyruvate during the labeling phase.
Check Cell Confluency: Highly confluent (stationary) cells have lower protein synthesis rates and higher catabolic rates, increasing scrambling. Label cells during the mid-log phase when anabolic drive is highest.
Issue 2: "I see high levels of NAM-15N inside the cell, but very little free Met-15N."
Diagnosis:Aminoacylase 1 (ACY1) Bottleneck.
NAM must be deacetylated by ACY1 to become bioavailable. If ACY1 is inactive or saturated, the label remains "locked" in the acetylated form.
Corrective Actions:
Zinc Supplementation: ACY1 is a zinc-dependent metalloenzyme. Ensure your media contains adequate Zinc (Zn
). Chelation agents (like EDTA) in the buffer will strip the enzyme and kill activity.
pH Optimization: ACY1 has an optimal pH of ~7.5–8.0. If your culture media has acidified (yellowing), ACY1 efficiency drops significantly. Buffer with HEPES to maintain pH 7.4.
Issue 3: "My mass spec data shows M+1 peaks in unexpected metabolites."
Diagnosis:Recycling via the Methionine Cycle.
Methionine is converted to SAM (S-Adenosylmethionine), which is used in methylation.[1][2] The byproduct, Homocysteine, can be re-methylated to Methionine.[1][2]
Corrective Actions:
Chase with Unlabeled Met: If you are studying degradation, use a "Pulse-Chase" protocol. Pulse with NAM-15N for 2 hours, then wash and replace with media containing excess unlabeled L-Methionine (10x concentration). This "locks" the incorporated label and washes out the free pool, preventing re-incorporation of scrambled nitrogen.
Optimized Protocol: Minimizing Scrambling
This protocol is designed to maximize the signal-to-noise ratio for Protein-Bound Methionine .
Base Media: Methionine-free, Glutamine-free DMEM (dialyzed FBS recommended).
Inhibitor (Optional): Aminooxyacetic acid (AOAA) – Note: AOAA is a broad transaminase inhibitor. Use only if measuring pure uptake, as it may affect cell viability over long periods.
Step-by-Step Workflow
Phase
Step
Action
Rationale
Prep
1
Starvation (30 min)
Wash cells with Met-free media. Incubate for 30 mins.
Pulse
2
Tracer Addition
Add NAM-15N at 0.2 mM - 0.5 mM .
Control
3
Suppression
Add unlabeled Glutamine (4 mM) .
Timing
4
Harvest (Time: T=4h)
Stop reaction by washing with ice-cold PBS.
Lysis
5
Quench
Add 80% MeOH (-80°C) immediately.
Frequently Asked Questions (FAQs)
Q: Can I use NAM-15N to trace the Carbon skeleton of Methionine?A: No. If you need to trace the carbon backbone (e.g., for SAM cycle methylation tracking), use N-Acetyl-L-methionine-methyl-D3 or
C-labeled variants. The N label tracks the amine group, which can be detached.
Q: Why use NAM instead of L-Methionine?A: NAM is often used because it is more stable in solution and provides a "slow-release" mechanism of Methionine, which can prevent toxicity associated with high instantaneous concentrations of free Methionine. It is also a specific probe for ACY1 activity.
Q: Is the deacetylation reversible?A: In a biological context, ACY1 action is effectively irreversible due to the rapid utilization of the released Acetate and Methionine. You generally do not need to worry about Met-15N converting back to NAM-15N.
References
Aminoacylase 1 (ACY1) Kinetics & Function
Source: Perrier, J. et al. (2005). "Aminoacylase 1 deficiency: a new metabolic disorder." Journal of Inherited Metabolic Disease.
Context: Establishes ACY1 as the obligate gatekeeper for NAM metabolism and its zinc dependence.
Methionine Transamination P
Source: Cooper, A. J. L. (2004).[3][4] "Biochemistry of Sulfur-Containing Amino Acids in the Brain." Neurochemical Research.
Context: Details the transamination shunt of Methionine to KMBA and the loss of the nitrogen group.
Stable Isotope Tracing Str
Source: Buescher, J. M. et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.
Context: While focused on 13C, the kinetic principles of pool dilution and scrambling apply directly to 15N troubleshooting.
Minimizing Nitrogen Scrambling in Metabolomics
Source: Yuan, J. et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes.
Context: Provides the basis for the "short pulse" strategy to avoid isotopic equilibrium (scrambling).
Author: BenchChem Technical Support Team. Date: February 2026
Product: N-Acetyl-L-methionine-15N
Topic: Prevention of Thioether Oxidation During Storage & Handling
Core Directive: The "Zero-Oxidation" Protocol
Status: Critical
Applicability: All
N-labeled Methionine derivatives
You are handling a high-value isotopic standard. Unlike standard reagents, N-Acetyl-L-methionine-15N possesses a financial and experimental density that makes degradation unacceptable. The primary threat is not hydrolysis, but thioether oxidation .[1] The sulfur atom is an electron-rich target for Reactive Oxygen Species (ROS), leading to the formation of sulfoxides (reversible) and sulfones (irreversible).[1]
The following guide replaces generic "store at -20°C" advice with a rigorous, self-validating preservation system.
The Science of Degradation
To prevent the issue, you must understand the enemy.[1] Methionine derivatives degrade via a two-stage oxidation pathway.[1]
Key Insight: The
N isotope does not chemically stabilize the sulfur atom.[1] It merely increases the cost of failure.[1] The oxidation of the sulfur atom changes the electron environment, causing significant chemical shift perturbations in NMR (N and ) and mass shifts (+16 Da) in MS, rendering the standard useless for quantitative isotopomer analysis.[1]
Degradation Pathway Diagram
Figure 1: The oxidative cascade of N-Acetyl-L-methionine. Note that Stage 2 (Sulfone) is chemically irreversible.[1]
[1]
Storage Protocol: The "Argon Sandwich"
Objective: Eliminate oxygen contact and photon exposure.[1]
Why Argon? Argon is denser than air and settles over the sample, creating a "blanket."[1] Nitrogen is lighter than oxygen and can mix more easily if the seal is imperfect.[1]
Step-by-Step Workflow
Aliquot Immediately: Upon receipt, do not store the bulk bottle. Dissolve and aliquot or weigh solid aliquots into single-use amber vials. Repeated freeze-thaw cycles introduce moisture and oxygen.[1]
The Purge:
Place the open vial in a container.
Flow dry Argon gas gently into the vial for 15-30 seconds.
Tip: Do not blow the powder out; use low pressure.[1]
The Seal: Cap tightly under the Argon stream if possible.[1] Parafilm is insufficient for long-term storage (it is permeable to O2 over time).[1] Use a cap with a PTFE/Silicone septum.[1]
The Environment: Store at -20°C in the dark.
Workflow Visualization
Figure 2: The "Argon Sandwich" preservation workflow.
[1]
Troubleshooting & FAQs
Direct solutions for common experimental anomalies.
Q1: My NMR spectrum shows split peaks for the methyl group. Is my sample contaminated?
Diagnosis: This is likely Methionine Sulfoxide (MetO) .[1][2]
Mechanism: When sulfur oxidizes to sulfoxide (S=O), the sulfur atom becomes a chiral center.[1][3] This creates two diastereomers (R-MetO and S-MetO).[1]
Evidence: In
NMR, you will see the S-Methyl singlet split into two distinct peaks (or broaden significantly) due to these diastereomers.[1] In NMR, the methyl carbon shifts significantly downfield (see Validation Table).[1]
Q2: The sample has turned from a white powder to a sticky, yellowish solid.
Diagnosis: Hygroscopic failure and photo-oxidation.
Cause: N-Acetyl-methionine is hygroscopic.[1] If the seal failed, it absorbed water.[1] The yellowing often indicates photo-oxidation byproducts or trace impurities reacting with the sulfoxide.[1]
Action: Do not use for quantitative standards. Recrystallization is difficult due to the high solubility of the sulfoxide.[1]
Q3: Can I "fix" an oxidized sample?
Answer: Yes, but with caveats.
Protocol: Chemical reduction can convert Sulfoxide back to Methionine.[1]
Reagent: Dimethyl sulfide (Me2S) with Ammonium Iodide (NH4I) in TFA is a common peptide reduction method, but harsh.[1]
Milder Alternative: Incubate with DTT (Dithiothreitol) or TCEP.[1]
Warning: You must repurify the compound (HPLC) after reduction to remove the reducing agent and the oxidized byproduct (e.g., oxidized DTT).[1] For a pure reference standard, prevention is cheaper than salvage.
Q4: Does the N-Acetyl group protect the sulfur?
Answer: No. In fact, N-acetyl-L-methionine is often used as a "sacrificial antioxidant" in pharmaceutical formulations to protect proteins (like albumin). It is designed to be easily oxidized.[1] This makes your task of protecting it even more critical.[1]
Analytical Validation Data
Use these parameters to verify the integrity of your
N standard before use.
Table 1: Diagnostic Shifts for Oxidation Detection
Feature
N-Acetyl-L-Methionine (Intact)
Methionine Sulfoxide (Oxidized)
Delta ()
Mass (LC-MS)
M (Parent)
M + 16 Da
+16 Da
C NMR (-CH3)
~15.0 ppm
~38.0 ppm
+23 ppm (Downfield)
H NMR (-CH3)
~2.1 ppm (Singlet)
~2.7 ppm (Split/Complex)
+0.6 ppm
Solubility
Soluble in Water/EtOH
Highly Soluble (More Polar)
N/A
Note: NMR shifts are approximate and solvent-dependent (typically D2O).
References
Methionine Oxid
Title: Methionine Oxidation and Reduction in Proteins[1][2][3][4][5]
Author: BenchChem Technical Support Team. Date: February 2026
This is Isotope Support Tier 3 . I am Dr. Aris, Senior Application Scientist. I have reviewed your inquiry regarding the stability optimization of N-Acetyl-L-methionine-15N (NAM-15N) .
Because this compound carries a high-value stable isotope (
N), standard "store at -20°C" advice is insufficient.[1] You must actively manage the thermodynamic conflict between amide hydrolysis (deacetylation) and sulfur oxidation.
Below is your technical dossier for stabilizing NAM-15N in aqueous environments.
Module 1: The Stability Landscape
To optimize conditions, you must navigate three degradation pathways. The "Safe Zone" is narrow because the conditions that prevent one degradation pathway often accelerate another.
The Three Threats
Amide Hydrolysis (Deacetylation): The acetyl group protects the nitrogen. At extreme pH (acidic
or basic ), this bond hydrolyzes, reverting your expensive material to free Methionine-15N and acetic acid.[2]
Sulfur Oxidation: The thioether in methionine is prone to oxidation into Methionine Sulfoxide (MetO) and subsequently Methionine Sulfone. This is accelerated by alkaline pH and the presence of Reactive Oxygen Species (ROS).
Racemization: While N-acetylation offers some protection, prolonged exposure to pH
can induce L-to-D racemization, rendering the compound biologically inactive for stereospecific enzymes.[1][2]
Visualizing the "Goldilocks Zone"
The following diagram illustrates the opposing forces of hydrolysis and oxidation relative to pH.
Figure 1: The Stability Landscape of N-Acetyl-L-methionine.[1] Note that pH 4.0–6.0 minimizes hydrolysis kinetics while retarding auto-oxidation.[1]
Module 2: Buffer Strategy & Preparation
The pKa of the carboxyl group in N-Acetyl-L-methionine is approximately 3.50 [1].[1] To ensure solubility while maintaining chemical stability, you should buffer slightly above the pKa, but below neutral pH to prevent oxidation.[2]
Recommended Buffer Systems
Buffer System
Useful pH Range
Pros for NAM-15N
Cons
Acetate
3.7 – 5.6
Ideal. Matches the stability sweet spot.[1][2] Volatile (good for MS).
1H NMR signals from acetate (1.9 ppm) may overlap with the acetyl group of NAM (2.0 ppm).
Citrate
3.0 – 6.2
Excellent buffering capacity across the entire safe zone.
Chelates metals (can be good to stop metal-catalyzed oxidation).[1] Non-volatile.[2]
Degas the water by sonication under vacuum for 15 minutes or by purging with Nitrogen/Argon gas for 10 minutes. Reason: Removing dissolved oxygen is the single most effective step to prevent Methionine oxidation.[2] [2]
Weighing:
Weigh the N-Acetyl-L-methionine-15N solid quickly.[1] It is not highly hygroscopic, but minimizing air exposure is good practice.[2]
Dissolution:
Dissolve in 10 mM Ammonium Acetate (pH 5.0) OR 10 mM Citrate (pH 4.5) .
Note: If using Acetate for NMR, use deuterated Acetate-d3 to avoid signal overlap.[1][2]
pH Adjustment:
Check pH.[2][3][4][5][6] If adjustment is needed, use dilute Acetic Acid or Ammonium Hydroxide.[2] Do not use strong mineral acids (HCl) or bases (NaOH) as they create local hotspots of extreme pH that induce immediate hydrolysis.
Storage:
Aliquot into light-tight (amber) tubes.
Overlay with Argon gas before closing (if available).
Store at -20°C or -80°C .
Module 3: Troubleshooting & Quality Control
If you suspect degradation, use this guide to confirm the integrity of your isotope.
If Hydrolyzed:No. The 15N is now part of free Methionine. You cannot easily re-acetylate without affecting the carboxylic acid or requiring complex purification.
If Oxidized:Maybe. Methionine sulfoxide can be reduced back to methionine using Methionine Sulfoxide Reductase (Msr) enzymes or chemical reduction (e.g., with dimethyl sulfide and HCl, though this is harsh).[2] Recommendation: For analytical standards, discard and repurchase.[2] The uncertainty introduced by chemical reduction is rarely worth the cost of the isotope.
Module 4: Frequently Asked Questions
Q: Can I store NAM-15N in PBS (Phosphate Buffered Saline) at pH 7.4?A: It is acceptable for short-term experiments (days), but suboptimal for long-term storage.[1] pH 7.4 accelerates the auto-oxidation of the sulfur atom compared to pH 4.5. If you must use PBS, ensure it is thoroughly degassed and consider adding a chelator like EDTA to remove trace metals that catalyze oxidation [3].[2]
Q: I see a split peak in my NMR for the methyl group. Is this contamination?A: Not necessarily.[2] If oxidation has occurred, Methionine Sulfoxide contains a chiral center at the sulfur atom.[2][6] This creates two diastereomers (S-MetO and R-MetO), which often display distinct chemical shifts in NMR [4].[1] This confirms oxidation, not foreign contamination.[2]
Q: Why is the pKa relevant if the acetyl group is not ionizable?A: The pKa refers to the C-terminal carboxyl group (~3.5). If you store the solution at pH < 3.0, the carboxyl group is protonated (COOH), decreasing water solubility and potentially causing precipitation of the stock at high concentrations. pH > 4.0 ensures the carboxylate form (COO-), which is highly soluble.
Q: Does the 15N label affect the pH stability?A: Chemically, no.[2] The isotope effect on hydrolysis kinetics is negligible. However, the financial consequence of degradation is higher.[2] Therefore, we use stricter protocols (degassing, pH optimization) for 15N compounds than for unlabeled standards [5].[2]
References
Li, S., Schöneich, C., & Borchardt, R. T. (1995).[2] Chemical instability of proteins: Mechanisms of oxidation. Pharmaceutical Biotechnology.
Vogt, W. (1995).[2] Oxidation of Methionine Residues in Proteins: Tools, Targets, and Reversal. Free Radical Biology and Medicine.
Tien, M., et al. (1999).[2][7] Oxidation of methionine residues in proteins... in a pH-dependent manner. Proceedings of the National Academy of Sciences. Retrieved February 5, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reducing Line Broadening in N-Acetyl-L-methionine-15N
Ticket ID: N15-MET-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Workflow
Welcome to the Advanced NMR Support Hub.
You are likely experiencing signal decoherence or excessive linewidths (>5-10 Hz) in the amide region of your N-Acetyl-L-methionine-15N spectrum. For small molecules (~191 Da) like N-Acetyl-methionine, line broadening is rarely due to slow molecular tumbling (the dominant factor in proteins). Instead, it is almost exclusively driven by chemical exchange or field-dependent relaxation mechanisms .
Below is the Root Cause Analysis (RCA) workflow. Use this logic map to identify the specific physical phenomenon degrading your signal.
Figure 1: Diagnostic logic flow for identifying the source of 15N line broadening. Blue nodes represent decision points; Green nodes represent corrective protocols.
Technical Support Modules (Q&A)
Module 1: Chemical Exchange & pH Control
Issue: The 15N signal is broad or invisible in aqueous buffer, even with high enrichment.
Q: Why does my signal disappear at neutral pH?A: This is a classic Chemical Exchange phenomenon. The amide proton (
) in N-Acetyl-methionine is labile. At neutral or basic pH, the exchange rate () of this proton with the bulk solvent (water) is faster than or comparable to the chemical shift time scale. This "intermediate exchange" regime causes severe line broadening.[1]
Mechanism: Base-catalyzed exchange dominates at pH > 5. The exchange rate constant
scales logarithmically with pH.
The Fix: You must shift the system into the "slow exchange" regime.
Protocol A: The "Cool & Acidify" Method
Adjust pH: Lower the sample pH to 5.0 – 5.5 . Do not go too low (< 3) as acid-catalyzed exchange will begin to dominate.
Lower Temperature: Reduce the probe temperature to 278 K (5°C) or even 268 K (-5°C) if using a cryoprotectant (though pure water can supercool, adding 10% acetone or methanol helps).
Why? Exchange rates decrease significantly with temperature (Arrhenius behavior), sharpening the line.
Expert Insight: Unlike proteins, where cold temperatures cause tumbling broadening, small molecules like N-Ac-Met tumble rapidly even at 0°C. Therefore, cooling is the most effective strategy with zero penalty on dipolar relaxation [1].
Module 2: Relaxation Interference (CSA)
Issue: I moved my sample to an 800 MHz instrument to get better resolution, but the lines got broader.
Q: Shouldn't a higher magnetic field improve my resolution?A: Not necessarily for
N.
At high magnetic fields (), the Chemical Shift Anisotropy (CSA) relaxation mechanism becomes dominant. The relaxation rate () scales with the square of the magnetic field ().[2]
Causality: The
N nucleus has a large CSA tensor. As the molecule tumbles, this anisotropy creates a fluctuating local magnetic field that induces relaxation.[2]
Threshold: For small molecules, the crossover point where CSA broadening outweighs the resolution gain is typically around 600 MHz . Above this, linewidths increase faster than resolution gains.
Table 1: Field Strength vs. Linewidth Contribution (Theoretical)
Field Strength (MHz)
Dominant Mechanism
Estimated Linewidth Impact
Recommendation
400 - 500
Dipolar Coupling
Low (< 1 Hz)
Optimal for 1D 15N
600
Mixed
Moderate
Acceptable
800+
CSA
High (> 3 Hz)
Avoid (unless using TROSY)
Protocol C: Field Optimization
Downgrade: Move the experiment to a 500 MHz spectrometer.
Pulse Sequence: If you must use high field, utilize a CSE (Chemical Shift Exchange) or TROSY -based sequence, although TROSY is less effective for small molecules than macromolecules.
Module 3: Solvent Selection
Issue: I need the sharpest possible lines for quantitative integration.
Q: Can I avoid exchange broadening entirely?A: Yes, by removing the exchange partner.
If your experiment does not strictly require a physiological buffer, switch to an aprotic polar solvent .
Protocol B: The Aprotic Switch
Solvent: Dissolve N-Acetyl-L-methionine-15N in DMSO-d6 (Dimethyl sulfoxide).
Mechanism: DMSO is a hydrogen bond acceptor but has no exchangeable protons. This eliminates the solvent exchange pathway entirely.
Result: You will observe extremely sharp doublets (due to
coupling) which can then be decoupled.
Note on Viscosity: DMSO is more viscous than water, but for a molecule of MW ~191, the correlation time (
) remains short enough that dipolar broadening is negligible.
Module 4: Instrumental Parameters
Issue: My peaks are split or have "feet" (artifacts).
Q: Which decoupling scheme should I use?A: Inefficient decoupling leaves residual scalar coupling (
Hz), broadening the peak into a "pseudo-singlet" or broad mound.
Protocol D: Decoupling Setup
Technique: Use Inverse Gated Decoupling (if quantitative integration is needed) to suppress the Nuclear Overhauser Effect (NOE) which can distort integration values (negative NOE for 15N).
Sequence: zgig (Bruker standard).
Decoupler: Set the proton decoupler to GARP or WALTZ-16 .
Standard: GARP is more robust over wider bandwidths.
Power: Ensure the decoupling power is sufficient (~3-5 kHz field) to cover the amide proton offset.
References & Citations
Effect of Temperature on 15N Line Broadening:
Citation: "Lowering the temperature to −5 °C allows facile characterization of 15N-labeled amino acids... presumably due to line broadening present under standard experimental conditions."[1][3]
Source: Lane, A. N., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports.
Citation: "The rate of relaxation is proportional to the square of the field strength...[2] lines become sufficiently broadened by CSA relaxation to cause loss of coupling information."
Source: Reich, H. J. (2024). Relaxation in NMR Spectroscopy. Organic Chemistry Data.
Citation: "Amide hydrogen exchange is observed by disappearance or appearance of signals...[4] The exchange rate is slower when the amide is buried... or when pH is lowered."
Source: NMR Wiki (2012).[4] Amide Hydrogen Exchange (HX).[4]
Citation: "N-Acetyl-d-glucosamine... defines the amide bond orientation which enables cis-trans isomerization (CTI)... typically in slow exchange but can broaden signals."
Source: Pardo-Vargas, A., et al. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. ChemBioChem.
You are encountering solubility limits with N-Acetyl-L-methionine-15N (NAM-15N) in organic media. This is a common physicochemical bottleneck caused by the conflict between the molecule's polar carboxylic acid tail and the non-polar requirements of many organic reactions or NMR standards.
Because this reagent carries a high-value isotopic label (
N), "trial-and-error" is not an option. Loss of material due to precipitation or irreversible degradation must be avoided. This guide provides validated protocols to overcome these thermodynamic limits using Solvent Engineering and In-Situ Ion Pairing , ensuring you maintain the integrity of your isotopic label.
Module 1: Solvent Engineering (Cosolvent Systems)
The Logic:
NAM-15N is an N-protected amino acid. While the acetyl group reduces the zwitterionic character found in free amino acids, the free carboxylic acid moiety (
) maintains significant polarity. Pure non-polar solvents (CDCl, Toluene-d) cannot overcome the lattice energy of the solid crystal.
The Fix:
Disrupt the hydrogen bonding network by introducing a "polar spike" cosolvent. This maintains a predominantly organic environment while solvating the polar head group.
Recommended Cosolvent Ratios (v/v)
Primary Solvent
Cosolvent Spike
Ratio
Application
Note
Chloroform ()
Methanol ()
90:10 to 80:20
NMR / Synthesis
Best balance of solubility and non-polarity.
Chloroform ()
DMSO ()
95:5
NMR
Excellent solvation; DMSO peak may obscure signals ~2.5 ppm.
Dichloromethane (DCM)
Hexafluoroisopropanol (HFIP)
90:10
Peptide Coupling
HFIP is a potent hydrogen-bond donor, excellent for aggregating peptides [1].
Ethyl Acetate
Methanol
85:15
Extraction/Workup
Good for keeping NAM-15N in organic phase during washes.
Critical Protocol: Always add the cosolvent to the solid NAM-15N first to create a concentrated "melt," then dilute with the non-polar solvent. This prevents the formation of a kinetic "gum" that is slow to dissolve.
Module 2: The "Hidden Ion" Strategy (In-Situ Salt Formation)
The Logic:
If you cannot use polar cosolvents (e.g., strict non-polar requirement for a specific reaction mechanism or NMR experiment), you must modify the solute, not the solvent. By deprotonating the carboxylic acid with a lipophilic organic base, you generate a lipophilic ion pair . The bulky organic cation acts as a "grease ball," dragging the NAM-15N anion into the non-polar solvent.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Stronger base, higher solubility, but chemically risky (see warning below).
Step-by-Step Protocol:
Calculate: Determine moles of NAM-15N (
).
Suspend: Place NAM-15N in the target non-polar solvent (it will likely be a suspension).
Titrate: Add 0.95 to 1.0 equivalents of DIPEA or DBU via microsyringe.
Agitate: Vortex for 30 seconds. The solution should clarify instantly as the salt forms.
WARNING - CHEMICAL INCOMPATIBILITY:
Do NOT use DBU with Chloroform (
or ) if heating is required. DBU can react with chloroform to generate dichlorocarbene , a highly reactive species that can destroy your isotopic label or cause side reactions [2]. Use DIPEA for chloroform systems or switch to DCM.
Module 3: Visualization of Decision Logic
The following diagram outlines the decision process for solubilizing NAM-15N based on your experimental constraints.
Caption: Decision matrix for selecting the optimal solubilization strategy based on downstream experimental requirements.
Module 4: Troubleshooting FAQ
Q1: My solution is cloudy even after adding DMSO. Should I filter it?
Answer:STOP. Do not filter immediately. Cloudiness often indicates water contamination (NAM-15N is hygroscopic) or slow kinetics.
Fix: Add activated 3Å or 4Å molecular sieves directly to the tube and let it stand for 15 minutes. If cloudiness persists, sonicate for 30 seconds (keep temperature <40°C). Filtering removes your expensive
N material and alters the concentration.
Q2: I need to recover the NAM-15N after the experiment. How do I remove the DIPEA/DBU?
Answer: The ion-pairing is reversible.
Dilute the organic mixture with Ethyl Acetate.
Wash with 1M HCl (aqueous). The base (DIPEA/DBU) will protonate and move to the aqueous layer. The NAM-15N (now a free acid) will partition into the Ethyl Acetate.
Dry the organic layer over
and evaporate.
Note: Methionine is sensitive to oxidation. Perform evaporations under
or Argon if possible.
Q3: I see "extra" peaks in my NMR after solubilizing. Is my compound degrading?
Answer: Check the region around 2.0-2.1 ppm.[1][2]
Scenario A: If you see a singlet at ~2.1 ppm, that is the acetyl methyl group (Normal).
Scenario B: If you see a new peak slightly downfield (~2.6-2.7 ppm), this may be the Methionine Sulfoxide (oxidation product). Methionine oxidizes easily in solution [3]. Always use degassed solvents for long-term storage or overnight 2D-NMR acquisitions.
Q4: Can I use heat to dissolve it?
Answer: Only with strict control. Do not exceed 50°C. Methionine derivatives can undergo intramolecular cyclization (forming homoserine lactone derivatives) or oxidation at high temperatures. Sonication is safer than heating.
References
Narayan, R. et al. (2005). "Strategies for Solubilizing Aggregation-Prone Peptides." Journal of the American Chemical Society.
Aggarwal, V. K. et al. (2018). "Generation of Dichlorocarbene from Chloroform and DBU." Journal of Organic Chemistry.
Technical Guide: Comparative Metabolic Tracing of N-Acetyl-L-methionine-15N vs. 15N-L-methionine
Executive Summary For metabolic flux analysis (MFA) and proteomic turnover studies, 15N-L-methionine (15N-Met) is the industry standard "direct injector," offering immediate incorporation into the Methionine Cycle and pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For metabolic flux analysis (MFA) and proteomic turnover studies, 15N-L-methionine (15N-Met) is the industry standard "direct injector," offering immediate incorporation into the Methionine Cycle and protein synthesis. In contrast, N-Acetyl-L-methionine-15N (15N-NAM) functions as a "metabolic prodrug." It requires intracellular deacetylation by Aminoacylase 1 (ACY1) to release active methionine.
Verdict:
Choose 15N-L-methionine for: Direct quantification of protein synthesis rates (
Choose N-Acetyl-L-methionine-15N for: Studying ACY1 enzyme kinetics, probing "slow-release" methionine pools in long-term culture, or conducting tracing experiments under high oxidative stress where free methionine is liable to oxidize to methionine sulfoxide prior to uptake.
Part 1: Mechanistic Foundations
To interpret tracing data correctly, one must understand the differential entry and activation pathways.
The Activation Pathway
L-Methionine enters the cell primarily via the LAT1 (SLC7A5) transporter and is immediately available for adenylation to S-Adenosylmethionine (SAM).
N-Acetyl-L-methionine is more lipophilic. Upon entry, it is biologically inert until processed by Aminoacylase 1 (ACY1) , a cytosolic zinc-binding enzyme that cleaves the acetyl group, releasing free L-methionine and acetate. This creates a kinetic "lag phase" in isotope incorporation.
Pathway Visualization
The following diagram illustrates the differential flux. Note the extra kinetic step for NAM.
Figure 1: Differential entry of NAM vs. Met. NAM requires ACY1-mediated conversion before entering the methionine cycle.
Part 2: Comparative Performance Analysis
The following table synthesizes experimental data regarding the physicochemical and metabolic properties of both tracers.
Immediate. Linear incorporation into protein within minutes.
Delayed. Requires ACY1 hydrolysis. Exhibits a sigmoidal incorporation curve.
Oxidative Stability
Low. Prone to oxidation (Met-Sulfoxide) in media, especially at 37°C over 24h+.
High. The N-acetyl group protects the amine; generally more resistant to spontaneous oxidation.
Toxicity (High Dose)
Moderate to High. Excess Met can induce transmethylation stress and toxicity.
Low. Acts as a "buffered" source; rate-limited by ACY1, preventing intracellular Met spikes.
Solubility
~50 mg/mL (H2O).
>100 mg/mL (MeOH/H2O). Highly soluble.
MS Detection (M+1)
Detects direct pool size.
Detects both the prodrug (NAM) and the active metabolite (Met).
Key Insight: The "Lag" Factor
In a comparative study, 15N-Met labeling of the S-Adenosylmethionine (SAM) pool typically reaches isotopic steady state (ISS) within 1–2 hours in rapidly dividing cells (e.g., HEK293, HeLa). 15N-NAM labeling of the SAM pool will lag, often taking 4–6 hours to reach comparable enrichment, depending on ACY1 expression levels [1].
Part 3: Experimental Protocol (Dual-Arm Tracing)
This protocol describes a side-by-side comparison to validate ACY1 activity or metabolic flux.
Materials
Tracers:
Arm A: L-Methionine (15N, 99%)
Arm B: N-Acetyl-L-methionine (15N, 99%)
Media: Methionine-free DMEM/RPMI, supplemented with dialyzed FBS (Critical: standard FBS contains unlabeled Met which dilutes the tracer).
Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).
Preparation: Reconstitute 15N-NAM and 15N-Met to equimolar concentrations (e.g., 100 µM) in Met-free media.
Wash: Rapidly wash cells twice with warm PBS. Residual unlabeled methionine will skew early time points.
Labeling: Add the respective tracer media. Incubate at 37°C.
Harvesting (The "Cold Trap"):
Place plate on a bed of dry ice.
Aspirate media completely.
Immediately add 1 mL -80°C 80% Methanol .
Why? This instantly halts enzymatic activity (ACY1 and MAT2A). Slow quenching leads to "post-sampling metabolism," artificially inflating Met conversion rates.
Extraction: Scrape cells, transfer to tubes, vortex, and centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.
Part 4: Data Interpretation & Troubleshooting
When analyzing the Mass Spectrometry data, look for the following signatures:
Mass Shifts
L-Methionine (C5H11NO2S): Monoisotopic mass ~149.05 Da.
15N-Met: Expect shift to M+1 (~150.05 Da).
N-Acetyl-L-methionine (C7H13NO3S): Monoisotopic mass ~191.06 Da.
To determine the efficiency of ACY1, calculate the Fractional Enrichment (FE) of the downstream free methionine pool:
Scenario A (High ACY1): FE of Met rises rapidly (within 1h) to match the FE of the intracellular NAM pool.
Scenario B (Low ACY1): Intracellular 15N-NAM accumulates (high intensity M+1 peak at 192), but 15N-Met remains low. This indicates the cell line cannot effectively utilize NAM as a methionine source [2].
Common Pitfalls
Spontaneous Deacetylation: While rare, ensure your media controls (media without cells incubated at 37°C) do not show significant conversion of NAM to Met. If they do, your media contains acylase activity (likely from serum—use heat-inactivated or dialyzed serum ).
Isobaric Interference: Ensure your LC gradient separates NAM from Met. Although their masses differ, in-source fragmentation can sometimes strip the acetyl group from NAM, creating a false "Met" signal. Chromatographic separation is mandatory.
References
Smith, T., Ghandour, M. S., & Wood, P. L. (2011).[2] Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines.[2] Journal of Neurochemistry, 118(2), 187–194.[2] [Link]
Hegazi, E., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11273. [Link]
Elshorbagy, A. K., et al. (2013). Cysteine and methionine deprivation sensitizes cells to N-acetyl cysteine.[3] UA Campus Repository. [Link]
Beyond the Scavenger: N-Acetyl-L-methionine-15N vs. N-Acetyl-L-tryptophan for ROS Mitigation
Executive Summary: The "Silent Guardians" of Biologics In the high-stakes arena of biotherapeutic formulation and cellular protection, Reactive Oxygen Species (ROS) are the primary agents of degradation. While both N-Ace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent Guardians" of Biologics
In the high-stakes arena of biotherapeutic formulation and cellular protection, Reactive Oxygen Species (ROS) are the primary agents of degradation. While both N-Acetyl-L-methionine (NAM) and N-Acetyl-L-tryptophan (NAT) serve as sacrificial antioxidants, they are not interchangeable.
N-Acetyl-L-methionine (NAM) is the superior "broad-spectrum" scavenger, exhibiting kinetic dominance against hypochlorous acid (HOCl) and chloramines.
N-Acetyl-L-tryptophan (NAT) is the specialist "photo-shield," preferentially quenching singlet oxygen (
) generated during light exposure.
The
N-Isotope Advantage: The N-labeled variant of NAM does not enhance chemical scavenging efficiency; rather, it transforms the molecule into a non-invasive diagnostic probe . It allows researchers to quantify oxidative stress levels in real-time via NMR without disrupting the sample matrix.
Mechanistic Deep Dive: Sulfur vs. Indole
The choice between NAM and NAT depends entirely on the specific ROS threat profile of your system.
N-Acetyl-L-methionine (NAM): The Nucleophilic Sponge
NAM functions via its thioether side chain. It is exceptionally nucleophilic, making it a primary target for two-electron oxidants like HOCl and peroxides.
Mechanism: The sulfur atom attacks the oxidant, forming a methionine sulfoxide (MetO). This reaction is reversible in biological systems (via methionine sulfoxide reductase) but irreversible in most drug formulations.
Key Reaction:
N-Acetyl-L-tryptophan (NAT): The Electron Donor
NAT relies on the electron-rich indole ring. It is particularly effective at physical quenching (absorbing energy from excited states) and radical scavenging.
Mechanism: The indole ring donates an electron to radicals or forms an endoperoxide intermediate with singlet oxygen, eventually leading to N-formylkynurenine (NFK) or kynurenine.
Key Reaction: Indole +
[Dioxetane Intermediate] Ring Opening (NFK).
Pathway Visualization
Figure 1: Mechanistic divergence of NAM and NAT. NAM dominates two-electron oxidation pathways (HOCl), while NAT specializes in excited state quenching (
).
Comparative Efficiency Data
The following data aggregates kinetic rate constants (
) from multiple oxidative stress studies. Note the orders of magnitude difference in HOCl scavenging.
ROS Type
Primary Threat Context
NAM Efficiency ( in )
NAT Efficiency ( in )
Winner
Hypochlorous Acid (HOCl)
Inflammation, Manufacturing
[1]
(Side chain)
NAM (Dominant)
Singlet Oxygen ()
Light exposure (Photo-stability)
[2]
NAT
Hydrogen Peroxide ()
Long-term storage
(Slow)
Negligible
NAM
Hydroxyl Radical ()
Radiolysis, Metal catalysis
Diffusion Controlled ()
Diffusion Controlled ()
Tie
Insight: For protecting monoclonal antibodies (mAbs) during purification (where metal ions or peroxides may be present), NAM is the critical stabilizer. For final product storage in clear vials (light exposure), NAT is essential. This is why many commercial formulations use a dual-excipient strategy .
The
N Advantage: Why Use the Isotope?
Using N-Acetyl-L-methionine-
N does not improve the chemical scavenging rate. The kinetic isotope effect (KIE) for nitrogen in this position is negligible for the sulfur oxidation reaction.
The Value Proposition is Analytical:
In complex biologic formulations (e.g., 100 mg/mL mAb), detecting the oxidation of a small molecule excipient (mM range) via LC-MS is difficult due to ionization suppression and artifacts.
Spectral Clarity:
N-NMR (HSQC) filters out the background signal of the abundant protein (which is naturally 99.6% N). You only see the stabilizer.
Quantification: You can integrate the peak volume of the reduced NAM vs. the oxidized MetO-NAM to calculate the exact "Oxidative Burden" of the formulation without processing the sample.
Self-Validating: If the
N-NAM signal disappears and the N-MetO signal appears, you have positive confirmation of scavenging.
Protocol: The "Smart Scavenger" Assay
This protocol uses N-Acetyl-L-methionine-
N to determine the total oxidative liability of a new drug container or buffer system.
Materials
Probe: N-Acetyl-L-methionine-
N (98 atom % N).
Buffer: Phosphate or Histidine buffer (formulation matching).
Instrument: 600 MHz NMR with Cryoprobe (recommended for sensitivity).
Workflow
Spike: Add 1.0 mM
N-NAM to the test formulation.
Stress: Subject samples to stress condition (e.g., UV light, 40°C heat, or trace metal spike).
Acquire: Run 2D
-N HSQC experiment.
Note: No D
O exchange is needed if using water suppression pulse sequences (e.g., WATERGATE).
Analyze: Monitor the chemical shift change.
Reduced NAM:
ppm.
Oxidized (Sulfoxide): Shift of
ppm depending on pH.
Experimental Logic Diagram
Figure 2: Workflow for using
N-NAM as a diagnostic probe for oxidative stress.
Conclusion & Recommendation
Choose N-Acetyl-L-methionine (Standard) for bulk scavenging of peroxides and chloramines in upstream processing and purification buffers.
Choose N-Acetyl-L-tryptophan specifically for formulations exposed to light or where singlet oxygen is the identified degradation pathway.
Choose N-Acetyl-L-methionine-
N strictly for R&D stability studies . It allows you to "see" the invisible oxidation occurring in your vial before it damages your therapeutic protein.
References
Peskin, A. V., & Winterbourn, C. C. (2001). Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate. Free Radical Biology and Medicine, 30(5), 572–579. Link
Matheson, I. B. C., & Lee, J. (1979).[1] Chemical reaction rates of amino acids with singlet oxygen. Photochemistry and Photobiology, 29(5), 879–881. Link
Anraku, M., et al. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(7), 1433-1440. Link
Balasekar, S., et al. (2018). Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine. Pharmaceutical Research, 35, 222. Link
Arvinte, T., et al. (2020).[2] Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry, 92(14), 9656–9665. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Focus: N-Acetyl-L-methionine-15N (NAM-15N)
Application: Metabolic Tracing, NMR Structural Biology, and Mass Spectrometry Internal Standardization.
This guide provides a rigorous technical comparison between N-Acetyl-L-methionine-15N (NAM-15N) and its Natural Abundance (NAM-NA) counterpart. For researchers in drug development and metabolomics, distinguishing these isotopologues is critical for validating metabolic flux and quantifying trace metabolites in complex biological matrices.
The following sections detail the specific spectral signatures (MS and NMR) that serve as the "fingerprint" for validation, supported by experimental protocols designed to minimize artifactual errors.
The Physics of Detection: Why 15N Labeling Matters
The utility of NAM-15N rests on two fundamental physical shifts compared to the natural abundance standard (which is ~99.6% 14N):
Nuclear Magnetic Resonance (NMR):
Natural Abundance (14N): Spin
. It possesses a quadrupole moment, leading to rapid relaxation and broad, often undetectable lines in high-resolution NMR.
Labeled (15N): Spin
. It is a dipolar nucleus with sharp lines and a distinct gyromagnetic ratio (). This allows for direct detection via 1D 15N experiments and, more importantly, creates strong scalar coupling (-coupling) with the attached amide proton.
Mass Spectrometry (MS):
Mass Shift: The substitution of 14N with 15N introduces a mass increase of approximately 0.997 Da . This shift moves the molecular ion
out of the interference window of endogenous natural abundance metabolites.
Mass Spectrometry Comparison: The Quantitative Standard
In Liquid Chromatography-Mass Spectrometry (LC-MS), NAM-15N is primarily used as an Internal Standard (IS) . It co-elutes with the analyte but is spectrally distinct, correcting for ionization suppression in the matrix.
Data Summary: Exact Mass & Fragmentation
The following table contrasts the theoretical m/z values for the protonated species
.
Feature
Natural Abundance (NAM-NA)
N-Acetyl-L-methionine-15N
Difference ()
Formula
--
Monoisotopic Mass
191.0616 Da
192.0586 Da
+0.997 Da
(m/z)
192.0689
193.0659
+0.997
Primary Fragment
m/z 84 (Loss of Methionine side chain)
m/z 85 (Retains 15N in Acetyl-N fragment)
+1.0
Experimental Protocol: LC-MS/MS Validation
Objective: Confirm isotopic purity and lack of "crosstalk" between channels.
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (FA). The FA is crucial for protonation of the amide.
Validation Step: Inject pure NAM-15N. If a signal appears in the 192.1 channel, the enrichment level is insufficient (<98%). A research-grade standard should show <1% signal in the natural abundance channel.
NMR Spectroscopy Comparison: The Structural Standard
NMR provides the definitive structural proof. The key differentiator is the One-Bond Amide Coupling (
) .
The "Splitting" Effect
In a 1H NMR spectrum of the Natural Abundance standard, the amide proton (NH) appears as a singlet (or a broad hump depending on solvent exchange). In NAM-15N, this same proton is split into a doublet by the directly attached 15N nucleus.
Parameter
Natural Abundance (NAM-NA)
N-Acetyl-L-methionine-15N
1H Amide Signal
Singlet (s)
Doublet (d)
Coupling Constant ()
N/A (Not observable)
90 - 94 Hz
15N Chemical Shift
Silent (requires natural abundance HSQC)
~120 - 125 ppm (Strong Signal)
Protocol: 1H-NMR Validation
Expert Insight: Do not use
for this validation. Deuterium exchange will wipe out the amide proton signal (), making the splitting invisible. Use DMSO-d6.
Solvent: Dissolve 5-10 mg of NAM-15N in 600 µL of DMSO-d6 .
Acquisition: Standard 1H pulse sequence (zg30). 16 scans is sufficient due to high concentration.
Analysis:
Locate the amide peak at ~8.0 - 8.3 ppm .
NAM-NA: Verify it is a single peak.
NAM-15N: Verify it is a "doublet" with
Comparative
benchmarking N-Acetyl-L-methionine-15N uptake rates against other amino acid derivatives
Executive Summary This guide provides a technical framework for benchmarking N-Acetyl-L-methionine-15N (NALM-15N) against standard L-Methionine and other derivatives. Designed for researchers in metabolomics and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for benchmarking N-Acetyl-L-methionine-15N (NALM-15N) against standard L-Methionine and other derivatives. Designed for researchers in metabolomics and drug development, this document details the mechanistic differences in cellular entry, the rate-limiting role of intracellular deacetylation, and a self-validating mass spectrometry protocol for quantifying uptake rates.
Key Value Proposition: NALM-15N offers a unique "stealth" entry mechanism that bypasses the often-saturated System L (LAT1) transporters, providing a bioavailable methionine source protected from extracellular oxidation. The 15N label enables precise tracking of the nitrogen flux into the proteome without interference from carbon metabolism.
Part 1: Mechanistic Comparison & Transport Kinetics
To accurately benchmark NALM-15N, one must understand that its uptake pathway is fundamentally distinct from free amino acids. While L-Methionine competes for the LAT1 (SLC7A5) transporter, N-acetylation masks the
-amino group, altering the molecule's charge profile and lipophilicity.
Comparative Transport Pathways
Feature
L-Methionine (Standard)
N-Acetyl-L-methionine (NALM)
N-Acetyl-L-cysteine (NAC)
Primary Transporter
LAT1 (SLC7A5) , LAT2, ASCT2
MCTs (Monocarboxylate Transporters) , OATs, or Passive Diffusion
Anion Exchangers, Passive Diffusion
Transport Mechanism
-independent exchange (1:1 stoichiometry)
Proton-linked symport or organic anion exchange
Anion exchange / Diffusion
Rate-Limiting Step
Transporter availability (Saturation)
Intracellular Deacetylation (ACY1)
Deacetylation / Reduction
Oxidative Stability
Low (Susceptible to Met-Sulfoxide formation)
High (N-acetyl group protects against N-oxidation)
High (Antioxidant precursor)
Intracellular Fate
Direct entry to Met Pool
Requires conversion by Aminoacylase I
Deacetylated to Cysteine
The "Stealth" Mechanism
Unlike L-Methionine, which can be blocked by high concentrations of Leucine or Phenylalanine (competitors for LAT1), NALM enters via monocarboxylate pathways or passive diffusion due to its increased hydrophobicity. Once inside, it acts as a "prodrug," requiring hydrolysis by Aminoacylase I (ACY1) to release active Methionine.
Implication for Benchmarking: When measuring uptake, you are measuring the sum of transport + deacetylation. High transport rates mean nothing if ACY1 is saturated or absent in your cell line.
Figure 1: Differential uptake pathways. L-Met utilizes the saturable LAT1 transporter, while NALM utilizes alternative pathways (MCT/Diffusion) before obligatory deacetylation by ACY1.
Part 2: Benchmarking Protocol (Self-Validating System)
This protocol uses Isotope Ratio Mass Spectrometry (IRMS) or LC-MS/MS to quantify the flux of 15N. The system is "self-validating" because it includes an internal competition control (unlabeled L-Met) to confirm transporter specificity.
Experimental Design: The "Dual-Arm" Kinetic Assay
Objective: Determine the specific uptake rate (
) and conversion efficiency () of NALM-15N compared to L-Met-15N.
Materials:
Test Compound: N-Acetyl-L-methionine-15N (98 atom% 15N).
Reference: L-Methionine-15N.
Cell Line: HepG2 (high ACY1 activity) or HEK293 (moderate). Note: ACY1 expression varies by tissue.
Media: Methionine-free DMEM.
Step-by-Step Methodology
Starvation Phase (Synchronization):
Wash cells 2x with PBS.
Incubate in Methionine-free DMEM for 30 minutes to deplete intracellular pools. This maximizes the sensitivity of the influx measurement.
Pulse Labeling (The Kinetic Window):
Arm A (Reference): Add L-Met-15N (50 µM).
Arm B (Test): Add NALM-15N (50 µM).
Arm C (Competition Control): Add NALM-15N (50 µM) + Unlabeled L-Met (500 µM).
Rationale: If Arm C shows identical uptake to Arm B, NALM does not use the L-Met transporter (LAT1). If uptake drops, they compete.
Quenching & Extraction:
At time points
min:
Rapidly aspirate media and wash with ice-cold PBS (stops transport).
Add 80% Methanol (-80°C) to lyse cells and precipitate proteins.
Centrifuge (14,000 x g, 10 min). Collect supernatant (metabolites) and pellet (protein).
LC-MS/MS Analysis:
Target analytes: NALM-15N (Precursor) and L-Met-15N (Product).
Validation Check: Calculate the Mass Shift (+1 Da for 15N).
Note: Ensure your MS method separates NALM from Met chromatographically to avoid source fragmentation artifacts.
Data Analysis & Interpretation[1][2][3][4][5][6][7]
Calculate the Intracellular Accumulation Rate (IAR) using the slope of the linear uptake phase (0-15 min).
Parameter
Formula
Interpretation
Uptake Velocity ()
Speed of entry. L-Met is usually faster initially.
Conversion Efficiency ()
Efficiency of ACY1. Low CE (<10%) indicates ACY1 is the bottleneck.
Bioavailability Score
The functional equivalence of NALM to free Met over time.
Part 3: Experimental Workflow Diagram
This diagram outlines the precise steps for the benchmarking assay, ensuring reproducibility.
Figure 2: Workflow for comparative kinetic analysis. The parallel arms allow simultaneous assessment of uptake efficiency and transporter specificity.
References
Smith, T., et al. (2011). "Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines."[1] Journal of Neurochemistry. Link
Puris, E., et al. (2020). "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery."[2] Pharmaceutical Research. Link
Bi, Y., et al. (2021). "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector." Frontiers in Plant Science. Link
Bogner, A., et al. (2024). "The Influence of N-Acetyl-selenomethionine on Two RONS-Generating Cancer Cell Lines Compared to N-Acetyl-methionine." International Journal of Molecular Sciences. Link
TargetMol. "N-Acetyl-DL-methionine Product Information & Biological Activity." Link
A Senior Application Scientist's Guide to Assessing the ¹⁵N Isotopic Effect of N-Acetyl-L-methionine on Enzyme Kinetics
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Rate, Towards Mechanism In the landscape of drug development and mechanistic enzymology, understanding how an enzyme works is...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Rate, Towards Mechanism
In the landscape of drug development and mechanistic enzymology, understanding how an enzyme works is as critical as knowing that it works. Stable isotope labeling is a powerful tool for elucidating the metabolic fate of drug candidates and understanding enzyme mechanisms.[1][2] This guide focuses on a specific, powerful application: using N-Acetyl-L-methionine-¹⁵N (NALM-¹⁵N) to probe enzyme kinetics through the Kinetic Isotope Effect (KIE).
N-Acetyl-L-methionine (NALM) is not only a dietary supplement but also a key metabolite, with its metabolism being nutritionally equivalent to L-methionine.[3][4][5] The hydrolysis of NALM is a critical step, often catalyzed by acylases.[6] By substituting the standard ¹⁴N atom with its heavier, stable isotope ¹⁵N in the amide bond, we can introduce a subtle mass change that can significantly inform our understanding of an enzyme's catalytic cycle.
This guide provides a comparative framework and detailed experimental protocols to measure and interpret the ¹⁵N KIE on the enzymatic hydrolysis of NALM. We will explore how this effect can reveal whether the cleavage of the nitrogen-acyl bond is a rate-determining step in the enzyme's mechanism, offering profound insights for drug design and metabolic stability assessment.
The Theoretical Cornerstone: Understanding the Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is defined as the change in the rate of a chemical reaction upon isotopic substitution.[7] It is expressed as the ratio of the rate constant of the lighter isotopologue (k_light) to that of the heavier one (k_heavy).
KIE = k_light / k_heavy = k₁₄N / k₁₅N
The underlying principle is quantum mechanical. The heavier isotope forms a slightly stronger chemical bond due to a lower zero-point vibrational energy.[8] Consequently, more energy is required to break a bond to a heavier isotope, which can lead to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction.[9]
For heavy atoms like nitrogen, the mass difference is smaller compared to hydrogen isotopes, so the resulting KIEs are typically small, often in the range of 1.02 to 1.10.[9] Despite their small magnitude, these ¹⁵N KIEs are incredibly informative:
KIE > 1 (Normal KIE): The reaction with the lighter ¹⁴N isotope is faster. This suggests that the C-N bond is being broken or significantly weakened in the rate-limiting step of the reaction.[10]
KIE ≈ 1 (No KIE): No significant difference in reaction rates is observed. This implies that C-N bond cleavage is not involved in the rate-determining step. The rate limitation may occur during substrate binding, product release, or a different chemical transformation.
KIE < 1 (Inverse KIE): The reaction with the heavier ¹⁵N isotope is faster. This is less common for bond-breaking reactions but can occur if the transition state involves a stiffening of bonds to the isotopic atom.[11]
Precisely measuring these small effects requires robust experimental design and sensitive analytical techniques.[12]
Experimental Design: A Self-Validating Comparative Workflow
To accurately assess the ¹⁵N KIE, we must compare the enzyme kinetics of the unlabeled NALM with the ¹⁵N-labeled NALM in parallel. The choice of enzyme is critical; Porcine Kidney Acylase I is an excellent model system as it is known to efficiently hydrolyze N-acetylated L-amino acids, including NALM.[13][14][15]
The entire workflow is designed to be self-validating by minimizing variables. Both substrates (NALM and NALM-¹⁵N) must be of the highest chemical and isotopic purity, and all assay conditions (enzyme concentration, buffer, pH, temperature) must be identical between the two parallel experiment sets.
Caption: Comparative workflow for determining the ¹⁵N Kinetic Isotope Effect.
Detailed Experimental Protocols
Protocol 1: Enzyme Activity Assay using Porcine Kidney Acylase I
This protocol outlines the determination of initial reaction rates at various substrate concentrations for both NALM and NALM-¹⁵N. The hydrolysis of the N-acetyl group yields L-methionine and acetate.[6] Reaction progress can be monitored by quantifying the formation of L-methionine using an HPLC-based method.
Materials:
Porcine Kidney Acylase I (e.g., Sigma-Aldrich)
N-Acetyl-L-methionine (NALM)
N-Acetyl-L-methionine-¹⁵N (NALM-¹⁵N)
Phosphate Buffer (e.g., 100 mM, pH 7.5)
HPLC system with a suitable column for amino acid analysis (e.g., C18 reverse-phase)
Enzyme Preparation: Prepare a stock solution of Porcine Kidney Acylase I in cold phosphate buffer. Keep on ice.
Substrate Preparation: Prepare a series of dilutions for both NALM and NALM-¹⁵N in phosphate buffer, ranging from approximately 0.1 Km to 10 Km. (Note: The Km for NALM with this enzyme is in the low mM range, so concentrations from 0.1 mM to 20 mM are a good starting point).[15]
Reaction Initiation: In a temperature-controlled microcentrifuge tube (e.g., 25°C), add 180 µL of a specific substrate concentration. Allow to equilibrate for 5 minutes.
Initiate the reaction by adding 20 µL of the enzyme stock solution. Final enzyme concentration should be optimized to ensure linear product formation for at least 5-10 minutes.
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6 minutes), withdraw a 30 µL aliquot of the reaction mixture and immediately add it to a tube containing 30 µL of quenching solution. Vortex to mix. This stops the enzymatic reaction.
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated enzyme. Analyze the supernatant by HPLC to quantify the concentration of the product, L-methionine.
Data Collection: Repeat steps 3-6 for each substrate concentration for both NALM and NALM-¹⁵N. Run each concentration in triplicate.
Protocol 2: Determination of Kinetic Parameters
The data from Protocol 1 is used to calculate the Michaelis-Menten parameters (Vmax and Km), which are essential for comparing the two isotopic substrates.[16][17]
Calculate Initial Rates (V₀): For each substrate concentration, plot the concentration of L-methionine formed versus time. The initial rate (V₀) is the slope of the linear portion of this curve.
Generate Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for both the NALM and NALM-¹⁵N data sets.
Determine Vmax and Km: Fit the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to each data set using non-linear regression software (e.g., GraphPad Prism).[18][19][20] This is the most accurate method. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) for a linear visualization, though it is less accurate for parameter estimation.
Calculate Catalytic Constants:
kcat (Turnover Number): kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay. This represents the number of substrate molecules converted to product per enzyme molecule per unit time.
Catalytic Efficiency: kcat/Km. This second-order rate constant reflects the enzyme's overall efficiency at low substrate concentrations.[21]
Data Interpretation & Comparative Analysis
The calculated kinetic parameters for both substrates should be summarized for direct comparison. The following table presents hypothetical, yet realistic, data for the hydrolysis of NALM by Acylase I.
Table 1: Comparative Kinetic Parameters for NALM and NALM-¹⁵N
Parameter
N-Acetyl-L-methionine (¹⁴N)
N-Acetyl-L-methionine-¹⁵N
Kinetic Isotope Effect (KIE)
_K_m (mM)
1.5 ± 0.1
1.6 ± 0.1
-
_V_max (µM/min)
50.0 ± 2.0
47.5 ± 1.8
-
_k_cat (s⁻¹)
25.0
23.75
¹⁵_k_cat = 1.05
_k_cat/_K_m (s⁻¹mM⁻¹)
16.67
14.84
¹⁵(kcat/Km) = 1.12
Analysis of Results:
KIE on kcat (¹⁵kcat): The KIE on kcat is calculated as kcat(¹⁴N) / kcat(¹⁵N). In our example, the value of 1.05 indicates a small but significant normal isotope effect. This suggests that the chemical step involving C-N bond cleavage is at least partially rate-limiting for the overall turnover of the enzyme at saturating substrate concentrations.[22]
KIE on kcat/Km (¹⁵(kcat/Km)): The KIE on kcat/Km is calculated as (kcat/Km)¹⁴N / (kcat/Km)¹⁵N. This value reflects the KIE on the first irreversible step of the reaction.[22] The value of 1.12 is a more pronounced normal KIE, strongly indicating that C-N bond cleavage is a key event in the first irreversible step of the catalytic cycle under these conditions.
Mechanistic Causality: The observation of a normal ¹⁵N KIE provides strong evidence that the amide bond cleavage is a chemically significant, energy-demanding step in the catalytic mechanism of Acylase I. If the KIE were approximately 1, we would conclude that another step, such as substrate binding or product release, is the sole rate-determining step.
Conclusion: Implications for Drug Development
Assessing the heavy-atom KIE provides a nuanced view of an enzyme's mechanism that simple rate measurements cannot. For drug development professionals, this has direct applications:
Metabolic Stability: If a drug candidate contains a metabolically labile amide bond, understanding if its cleavage is rate-limiting can guide medicinal chemistry efforts. Isotopic reinforcement (substituting an atom with a heavier isotope) could potentially be used to slow metabolism and improve pharmacokinetic profiles.
Enzyme Inhibition: For researchers designing inhibitors, knowing the rate-limiting step is crucial for developing mechanism-based inhibitors that target the transition state of that step.
The methodologies described in this guide provide a robust, self-validating framework for any researcher seeking to leverage the power of stable isotopes to dissect enzyme kinetics and gain deeper mechanistic insights.
References
Cook, P. F. (Ed.). (1991). Enzyme Mechanism from Isotope Effects. CRC Press. [Link]
Kohen, A., & Limbach, H. H. (Eds.). (2005). Isotope Effects in Chemistry and Biology. CRC Press. [Link]
Li, L., & Schramm, V. L. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Chinese Journal of Catalysis. [Link]
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics. [Link]
Smith, T., Ghandour, M. S., & Wood, P. L. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry. [Link]
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]
Shviadas, V. I., Galaev, I. I., Galstian, N. A., & Berezin, I. V. (1980). [Substrate specificity of acylase I from pig kidney]. Biokhimiia. [Link]
Richards, J. P., & Raushel, F. M. (2010). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
Rotruck, J. T., & Boggs, R. W. (1977). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of Nutrition. [Link]
Gao, J., & Truhlar, D. G. (2004). Computation of kinetic isotope effects for enzymatic reactions. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences. [Link]
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Structural Validation of N-Acetyl-L-methionine-15N
Executive Summary: The Positional Integrity Challenge
In metabolic flux analysis and pharmaceutical intermediate verification, N-Acetyl-L-methionine-15N (NAM-15N) serves as a critical tracer.[1][2] However, a common quality control challenge arises: distinguishing the intact N-acetylated isotopologue from potential impurities like free L-Methionine-15N (hydrolysis product) or verifying that the
N label resides on the amide nitrogen rather than being scrambled during synthesis.[2]
While Elemental Analysis (IRMS) provides total isotopic enrichment, it lacks structural resolution.[1] Nuclear Magnetic Resonance (NMR) is definitive but low-throughput.[2] This guide establishes Tandem Mass Spectrometry (ESI-MS/MS) as the superior high-throughput alternative for positional verification, providing a direct comparison against NMR and IRMS standards.[1][2]
Monoisotopic Mass (Protonated, ): 193.06 Da (calculated)[1][2]
The validation logic relies on Collision-Induced Dissociation (CID) .[2] By monitoring specific neutral losses, we can "dissect" the molecule in the gas phase.
Hypothesis: If the
N label is correctly positioned at the amide, fragments retaining the amino acid backbone must show a +1 Da mass shift compared to natural standards. Fragments corresponding to the acetyl group alone must remain unlabeled.
Diagnostic: The detection of m/z 151.06 is the definitive proof that the nitrogen is part of the methionine backbone and not lost with the acetyl group.
Secondary Fragment (Immonium Ion):
High-energy collision produces the immonium ion (
), stripping the carboxyl group () and side chain modifications.[2]
Diagnostic: Confirms the nitrogen is integral to the amine functionality.
Visualizing the Fragmentation Logic
Caption: Figure 1. ESI-MS/MS fragmentation pathway for N-Acetyl-L-methionine-15N.[1][2] The transition from m/z 193 to 151 via ketene loss is the primary structural validation step.
Method Comparison: MS/MS vs. Alternatives
The following table objectively compares ESI-MS/MS against NMR and Elemental Analysis (IRMS).
While NMR is the "gold standard" for de novo structure elucidation, MS/MS is superior for routine verification of known labeled compounds because it requires orders of magnitude less sample and can detect hydrolysis impurities (free Methionine) in the same run.
Experimental Protocol: MS/MS Validation
Objective: Verify 15N enrichment at the amide position of N-Acetyl-L-methionine.
Calculation: If the peak appears at 150, the label is absent. If at 151, the label is on the backbone.
References
Zhang, P., et al. (2019).[1][4] "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry." Scientific Reports, 9, 6453.[1] [2]
)
Yalcin, T., & Harrison, A. G. (1996).[1] "Ion chemistry of protonated glutamic acid derivatives." Journal of Mass Spectrometry, 31(11), 1237-1243.[1]
Context: Provides the found
) from N-acetylated amino acids in gas-phase fragmentation.[2]
Wishart, D.S., et al. (2022).[1] "HMDB 5.0: the Human Metabolome Database for 2022."[1] Nucleic Acids Research, 50(D1), D622–D631.[1]
Context: Reference spectra for natural N-Acetyl-L-methionine (HMDB0000827) used for baseline comparison.[1][2]
Preston, T., & Owens, N. J. P. (1983).[1] "Interfacing an automatic elemental analyser with an isotope ratio mass spectrometer: the potential for automated total nitrogen and total 15N analysis." Analyst, 108, 971-977.[1][2]
Context: Citations for the limitations of Elemental Analysis (IRMS)
cost-benefit analysis of N-Acetyl-L-methionine-15N vs dual-labeled 13C-15N analogs
Title: Technical Comparison Guide: N-Acetyl-L-Methionine-15N vs. Dual-Labeled (13C-15N) Analogs Executive Summary For researchers in metabolic tracing, proteomics, and structural biology, the choice between N-Acetyl-L-me...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparison Guide: N-Acetyl-L-Methionine-15N vs. Dual-Labeled (13C-15N) Analogs
Executive Summary
For researchers in metabolic tracing, proteomics, and structural biology, the choice between N-Acetyl-L-methionine-15N (NAM-15N) and its Dual-Labeled (13C-15N) analogs represents a critical decision point between cost-efficiency and data resolution.
The Bottom Line: Use NAM-15N for high-throughput bioavailability studies, gross protein turnover rates, and simple 2D NMR spectral fingerprinting. It offers a 40–60% cost reduction and higher solubility for mammalian cell culture supplementation.
The Bottom Line: Use Dual-Labeled (13C-15N) Analogs for de novo protein structure determination (NMR), precise metabolic flux analysis (MFA) involving carbon skeleton rerouting, and quantitative proteomics (SILAC) where mass shift differentiation (+6 Da vs. +1 Da) is non-negotiable.
Technical Background & Mechanism
To make an informed choice, one must understand the biological fate of these reagents. N-Acetyl-L-methionine is effectively a "prodrug" for Methionine.
Mechanism of Action: Upon entering the cytosol, N-Acetyl-L-methionine is deacetylated by Aminoacylase-1 (ACY1) to yield free L-Methionine.
The Labeling Consequence:
NAM-15N: Delivers a single 15N atom into the amine pool. If the methionine is transaminated, the label is lost to the general nitrogen pool (Glutamate/Glutamine). If incorporated into protein, it labels the backbone amide.
Dual-Labeled (13C-15N): Tracks both the nitrogen fate and the carbon skeleton. This is crucial because the methyl group of methionine (one carbon) is a major donor in the S-Adenosylmethionine (SAM) cycle. Only 13C labeling can track methylation events (epigenetics).
Pathway Visualization: Intracellular Fate
Figure 1: The metabolic activation pathway of N-Acetyl-L-methionine. Note that ACY1 activity is required for the label to enter the free methionine pool.
Comparative Analysis: Cost vs. Benefit
A. Financial Implications
Synthesis of 15N-labeled compounds typically involves relatively simple amination reactions using 15N-ammonium salts. In contrast, 13C incorporation requires multi-step biosynthesis or complex organic synthesis starting from 13C-glucose or 13C-methanol, driving up costs significantly.
Risk: In complex mixtures, the natural isotopic envelope of peptides (due to natural 13C abundance, ~1.1%) can obscure a +1 Da shift. High-resolution Orbitrap systems can resolve this, but quantification becomes difficult if the enrichment is low.
Verdict: Use only for pure protein analysis or high-enrichment turnover studies.
Dual-Labeled (+6 Da):
Benefit: Moves the labeled peptide peak completely clear of the unlabeled monoisotopic envelope.
Verdict: Essential for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) where accurate ratio quantification is required.
C. Performance in NMR Spectroscopy
NAM-15N:
Utility: Provides a 2D 1H-15N HSQC spectrum. You can see that the methionine is in the protein, and you can track its amide chemical shift changes (ligand binding).
Limitation: You cannot assign the backbone (connect residue i to i-1) without 13C. You cannot use Methyl-TROSY experiments (which require 13C-methyl).
Dual-Labeled:
Utility: Enables 3D triple-resonance experiments (HNCA, HNCACB). Allows for assignment of the backbone and side-chain carbons.[3][4]
Verdict: Mandatory for structural determination.[3]
Decision Matrix: When to Use Which?
Do not default to the most expensive label. Use this logic flow to determine the necessary reagent.
Figure 2: Strategic decision tree for isotope selection based on analytical requirements.
Experimental Protocol: Metabolic Labeling in Mammalian Cells
This protocol describes the use of NAM-15N for determining methionine incorporation rates in HEK293 cells. This method validates the bioavailability of the N-acetylated form.
Objective: Quantify the fraction of cellular proteome containing 15N-Met after 24 hours.
Note on Concentration: N-Acetyl-Met is transported differently than free Met. 30 mg/L is molar equivalent to standard DMEM Met concentration (~200 µM).
Incubate for 24 hours at 37°C, 5% CO2.
Harvest & Lysis:
Wash cells 3x with ice-cold PBS (removes extracellular label).
Lyse in RIPA buffer with protease inhibitors.[6][7]
Perform protein precipitation (Acetone or TCA) to remove free amino acids.
Digestion:
Resuspend protein pellet. Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.
Analysis:
Run on LC-MS/MS.
Data Processing: Search for Methionine (+1.00 Da approx) modification. Calculate the ratio of Heavy (15N) to Light (14N) peptides.
Self-Validation Check:
Control: Run a parallel plate with standard L-Methionine (unlabeled).
Success Metric: If the 15N incorporation is >90%, the ACY1 enzyme is active and the N-acetyl form is bioavailable. If incorporation is <10%, the cell line may lack ACY1 expression (rare in kidney cells, common in some tumors).
References
Aminoacylase-1 Characterization
Lindner, H., et al. (2008).
Stable Isotope Labeling in Cell Culture (SILAC)
Ong, S.E., et al. (2002).[8] "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics.
NMR Isotope Labeling Strategies
Lundström, P., et al. (2009). "Isotope labeling methods for studies of protein dynamics by NMR." Journal of Biomolecular NMR.
Methionine Metabolism Tracing
Radke, M., et al. (1995). "Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers.
A Senior Application Scientist's Guide to the Proper Disposal of N-Acetyl-L-methionine-15N
In the landscape of modern research, particularly in metabolic studies and pharmaceutical development, stable isotope-labeled compounds like N-Acetyl-L-methionine-15N are indispensable tools.[1][2] However, their integra...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern research, particularly in metabolic studies and pharmaceutical development, stable isotope-labeled compounds like N-Acetyl-L-methionine-15N are indispensable tools.[1][2] However, their integration into laboratory workflows necessitates a clear and robust understanding of all handling procedures, from receipt to disposal. This guide provides an authoritative, step-by-step protocol for the proper disposal of N-Acetyl-L-methionine-15N, ensuring the safety of personnel, compliance with regulations, and the integrity of your institution's waste management program. Our focus extends beyond mere instruction to explain the scientific rationale behind each step, empowering you to make informed safety decisions.
Part 1: Core Principles and Hazard Assessment
The foundational step in any disposal procedure is a thorough understanding of the compound . N-Acetyl-L-methionine-15N is an acetylated amino acid containing a stable, non-radioactive nitrogen-15 (¹⁵N) isotope.
Key Differentiator: Stable vs. Radioactive Isotopes
A common point of confusion is the distinction between stable and radioactive isotopes. The ¹⁵N label in this compound is a stable isotope , meaning it does not undergo radioactive decay.[3] Consequently, it poses no radiological hazard, and its disposal protocol is governed solely by its chemical properties.[] This is in stark contrast to radioactive isotopes (e.g., ¹⁴C or ³H), which require specialized handling, shielding, and disposal procedures overseen by radiation safety officers.[]
Hazard Profile
According to Safety Data Sheets (SDS), N-Acetyl-L-methionine is not classified as a hazardous substance.[5][6] It is typically an off-white, odorless solid with low acute toxicity.[5][7] However, as a standard laboratory chemical, prudent handling is always necessary to avoid nuisance dust inhalation or mild irritation.[8][9]
Table 1: Hazard Identification Summary for N-Acetyl-L-methionine
Do not let product enter drains or waterways.[8][10]
| Radiological Hazard | None | The ¹⁵N isotope is stable and not radioactive.[3] |
Part 2: The Disposal Workflow: A Validated Protocol
This section outlines the procedural steps for disposing of N-Acetyl-L-methionine-15N. The workflow is designed as a self-validating system to ensure safety and compliance at each stage.
Caption: Step-by-step workflow for the disposal of N-Acetyl-L-methionine-15N.
Detailed Step-by-Step Methodology
Review Authoritative Documents: Before beginning, consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's chemical hygiene plan and waste disposal guidelines. Local regulations may have specific requirements.[11]
Don Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8] The causality is clear: PPE is the primary barrier to prevent accidental contact with skin and eyes.[9]
Identify the Correct Waste Stream: This is the most critical step. N-Acetyl-L-methionine-15N should be disposed of as non-hazardous solid chemical waste .
Causality: Segregating waste is paramount for safety and cost-effectiveness. Mixing a non-hazardous chemical with a hazardous waste stream (e.g., halogenated solvents) contaminates the entire container, requiring it all to be treated as hazardous waste, which is environmentally burdensome and expensive.[12]
Contain and Label the Waste:
Place the waste material into a durable, sealable container (e.g., a wide-mouth plastic jar with a screw-top lid).[7]
The container must be clearly and accurately labeled. The label should include:
The full chemical name: "N-Acetyl-L-methionine-15N"
The words "Non-Hazardous Waste"
The date of accumulation
Causality: Proper labeling is a critical safety communication tool.[13] It informs everyone who handles the container, from lab colleagues to environmental health and safety (EHS) personnel, of its contents and low-risk nature.
Update Laboratory Records: Document the disposal in your laboratory's chemical inventory system. This ensures an accurate record of the chemical's lifecycle, which is essential for regulatory compliance and good laboratory practice.
Transfer for Pickup: Securely close the waste container and move it to your laboratory or facility's designated waste accumulation area for routine pickup by EHS or a certified waste contractor. Use a cart for transporting chemicals, even for short distances.[12]
By following this structured approach, you ensure that the disposal of N-Acetyl-L-methionine-15N is handled safely, efficiently, and in full compliance with established safety standards.
References
Safety Data Sheet for N-Acetyl-L-methionine. Metascientific. [Link]
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]